1,5-Anhydroglucitol
Description
Historical Perspectives and Discovery of 1,5-Anhydro-D-glucitol in Biological Systems
The journey of 1,5-Anhydro-D-glucitol research began in the late 19th century.
Initial Discovery in Plants: The first identification of 1,5-AG was in 1888 from the milkwort plant, Polygala senega. nih.govdiabetesjournals.orgumk.pl It wasn't until 1943 that its precise molecular structure was fully elucidated. diabetesjournals.orgumk.plnih.gov
Identification in Humans: A pivotal moment in 1,5-AG research occurred in the 1970s. In 1972, the presence of this compound in human blood was confirmed, followed by its detection in cerebrospinal fluid in 1973. diabetesjournals.orgnih.govfrontiersin.org A significant breakthrough came in 1975 when Pitkänen observed low levels of 1,5-AG in the plasma of diabetic patients. nih.govumk.pl This observation laid the groundwork for future investigations into its clinical utility.
Elucidation of its Role in Glycemic Control: Further crucial insights emerged in the 1980s. In 1981, Akanuma and colleagues delved deeper into the relationship between diabetes and 1,5-AG levels, demonstrating a marked decrease in diabetic patients. nih.govwikipedia.org By 1983, it was noted that plasma 1,5-AG levels became undetectable in diabetic patients who were not receiving insulin (B600854), reinforcing its link to glucose metabolism. wikipedia.org The development of a commercial assay for measuring 1,5-AG in Japan in 1987 facilitated more widespread research and clinical application. nih.govumk.pl The U.S. Food and Drug Administration (FDA) approved a kit for detecting serum 1,5-AG in 2003, solidifying its role as a tool for short-term glucose monitoring. umk.plfrontiersin.orgwikipedia.org
Historical Milestones in 1,5-Anhydro-D-glucitol Research
| Year | Milestone | Reference(s) |
|---|---|---|
| 1888 | Discovered in the Polygala senega plant. | nih.govdiabetesjournals.orgumk.pl |
| 1943 | Molecular structure elucidated. | diabetesjournals.orgumk.plnih.gov |
| 1972 | Confirmed presence in human blood. | diabetesjournals.orgnih.gov |
| 1973 | Detected in human cerebrospinal fluid. | nih.govthieme-connect.com |
| 1975 | Low levels discovered in diabetic patients by Pitkänen. | nih.govumk.pl |
| 1981 | Further studies in Japan on the relationship between diabetes and 1,5-AG levels. | nih.govwikipedia.org |
| 1987 | Development of a commercial assay for measuring 1,5-AG in Japan. | nih.gov |
| 2003 | FDA approval for use as a short-term glycemic monitor in the United States. | frontiersin.orgwikipedia.org |
Biological Occurrence and Distribution of 1,5-Anhydro-D-glucitol in Organisms
1,5-Anhydro-D-glucitol is a ubiquitous polyol found across a wide spectrum of living organisms, from microorganisms to plants and animals.
In Humans and Mammals: In the human body, the total amount of 1,5-AG is estimated to be between 500 and 1,000 mg. nih.govnih.gov It is present in all human organs and tissues in a free form, with concentrations significantly higher than in plasma. nih.gov Studies in rats have detected 1,5-AG in various organs, including the brain, liver, pancreas, kidney, spleen, thymus, lung, testis, and heart, at concentrations of 5–15 µg/g of fresh tissue. thieme-connect.com A phosphorylated form, 1,5-anhydro-D-glucitol-6-phosphate (AGP), has also been identified as an intermediary metabolite in various rat organs and human chronic myelogenous leukemia cells, with particularly high levels in the spleen and brain. nih.govoup.com The typical reference range for 1,5-AG in human serum is approximately 12-40 μg/mL. nih.gov
In Plants: 1,5-AG is found in a variety of plant-based foods. nih.gov Notable dietary sources include soybeans, rice, pasta, fruits, and vegetables. nih.govcaymanchem.com It has been specifically reported in Polygala tenuifolia and Medicago sativa (alfalfa). nih.gov
In Microorganisms: The presence of 1,5-AG is not limited to higher organisms. It has been detected in bacteria, fungi, and algae. thieme-connect.comresearchgate.netasm.org For instance, the fungus Trichoderma longibrachiatum can utilize 1,5-AG as a sole carbon source. nih.govresearchgate.net The compound is also an intermediate in the metabolic pathways of various microorganisms, including Escherichia coli. asm.orgasm.org
Distribution of 1,5-Anhydro-D-glucitol in Various Organisms
| Kingdom | Organism/Tissue Type | Typical Concentration/Presence | Reference(s) |
|---|---|---|---|
| Animalia | Human Serum | 12-40 μg/mL (normal range) | nih.gov |
| Human Cerebrospinal Fluid | Present | nih.govthieme-connect.com | |
| Rat Organs (brain, liver, etc.) | 5-15 µg/g fresh tissue | thieme-connect.com | |
| Swine | Metabolized from 1,5-Anhydro-D-fructose | iiarjournals.org | |
| Plantae | Polygala senega | Source of initial discovery | nih.govdiabetesjournals.org |
| Soybeans, rice, pasta, vegetables | Dietary sources | nih.govcaymanchem.com | |
| Polygala tenuifolia, Medicago sativa | Reported presence | nih.gov | |
| Fungi | Trichoderma longibrachiatum | Utilized as a carbon source | nih.govresearchgate.net |
| Morels | Reported presence | thieme-connect.com | |
| Bacteria | Escherichia coli | Synthesized and metabolized | asm.org |
| Sinorhizobium morelense | Catabolized | asm.org | |
| Protista | Red Algae | Precursor to other metabolites | thieme-connect.comasm.org |
General Physiological Context and Academic Relevance of 1,5-Anhydro-D-glucitol
The primary physiological significance and academic interest in 1,5-Anhydro-D-glucitol stem from its unique relationship with glucose metabolism.
Metabolism and Renal Handling: 1,5-AG is primarily sourced from the diet and is absorbed in the intestine. nih.govphysiology.org While there is evidence of minor endogenous synthesis from glycogen (B147801), dietary intake is the main contributor to its levels in the body. iiarjournals.orgphysiology.org The compound is chemically stable and largely non-metabolized. nih.govwikipedia.org
Its concentration in the blood is maintained at a stable level in individuals with normal glycemic status through a balance of dietary intake and renal excretion. dia-endojournals.ru 1,5-AG is filtered by the glomerulus and almost completely reabsorbed in the renal proximal tubules. wikipedia.orgtandfonline.com However, glucose acts as a competitive inhibitor for this reabsorption. wikipedia.orgtandfonline.com When blood glucose levels exceed the renal threshold for reabsorption (approximately 180 mg/dL), the excess glucose in the renal tubules competitively inhibits the reabsorption of 1,5-AG, leading to its increased excretion in the urine and a subsequent rapid drop in its serum concentration. nih.govwikipedia.org Once hyperglycemia is resolved, serum 1,5-AG levels begin to return to normal over a period of about 1 to 2 weeks. nih.govwikipedia.orgfrontiersin.org
Academic and Clinical Relevance: This distinct physiological behavior makes 1,5-AG a sensitive and specific marker for short-term glycemic control. nih.govfrontiersin.org Unlike glycated hemoglobin (HbA1c), which reflects average blood glucose over 2-3 months, 1,5-AG provides a picture of glycemic excursions over the preceding 1-2 weeks. nih.govdia-endojournals.ru This makes it particularly useful for monitoring postprandial hyperglycemia and glycemic variability, even in patients with seemingly well-controlled diabetes based on HbA1c values. nih.govwikipedia.orgclinicaltrials.gov
Research has demonstrated a strong negative correlation between serum 1,5-AG levels and fasting plasma glucose, HbA1c, and urinary glucose excretion. nih.govjhsmr.org Consequently, it has been proposed as a valuable complementary biomarker to HbA1c and fructosamine (B8680336) for a more comprehensive assessment of glycemic control. wikipedia.orgjhsmr.org Its utility has been investigated for screening and monitoring various forms of diabetes and for predicting the risk of associated complications. nih.govdia-endojournals.rufrontiersin.org Furthermore, the potential of salivary 1,5-AG as a non-invasive marker for short-term glycemic control is also an area of active research. nih.govwikipedia.org
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCAJMNYNOGXPB-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893389, DTXSID60893379 | |
| Record name | 1,5-Anhydroglucitol | |
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| Record name | 1,5-Anhydro-D-glucitol | |
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Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,5-Anhydrosorbitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
154-58-5, 40026-07-1 | |
| Record name | 1,5-Anhydroglucitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,5-Anhydroglucitol | |
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| Record name | 1,5-Anhydro-glucitol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040026071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Anhydroglucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Anhydro-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-anhydro-D-glucitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.301 | |
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| Record name | 1,5-ANHYDRO-D-GLUCITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54BB3B7XMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 1,5-ANHYDRO-GLUCITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79RBL5ZLQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,5-Anhydrosorbitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142 - 143 °C | |
| Record name | 1,5-Anhydrosorbitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of 1,5 Anhydro D Glucitol
Endogenous Formation Pathways
The body can produce 1,5-Anhydro-D-glucitol through a series of internal, or endogenous, processes. This pathway is an alternative route for the breakdown of glycogen (B147801), a large, branched polymer of glucose that serves as a form of energy storage in animals and fungi. researchgate.netresearchgate.net
Conversion from 1,5-Anhydro-D-fructose
A key step in the formation of 1,5-AG is the conversion of its precursor, 1,5-Anhydro-D-fructose (1,5-AF). researchgate.netmdpi.comnih.gov This conversion is a reduction reaction, where 1,5-AF gains electrons, transforming it into 1,5-AG. This process is rapid, particularly in the liver, where enzymes efficiently carry out this metabolic step. nih.gov Studies in both animals and humans have shown that after oral administration of 1,5-AF, it is quickly absorbed and metabolized into 1,5-AG. nih.goviiarjournals.org
Role of Alpha-1,4-Glucan Lyase in Precursor Production
The journey to 1,5-AG begins with the action of a specific enzyme, alpha-1,4-glucan lyase. iiarjournals.orgthieme-connect.comthieme-connect.comd-nb.info This enzyme acts on α-1,4-glucans, which are chains of glucose molecules found in starch and glycogen. iiarjournals.orgthieme-connect.com Instead of breaking these chains by adding a water molecule (hydrolysis), alpha-1,4-glucan lyase cleaves the bonds through an elimination reaction, producing 1,5-Anhydro-D-fructose (1,5-AF). researchgate.net This enzymatic action is the primary and most well-understood method for the large-scale production of 1,5-AF.
Anhydrofructose Pathway and Related Metabolites
The series of reactions involving alpha-1,4-glucan lyase and the subsequent conversion of 1,5-AF to 1,5-AG is known as the anhydrofructose pathway. thieme-connect.comthieme-connect.com This pathway is an alternative to the more common phosphorolytic and hydrolytic pathways of glycogen degradation. researchgate.net Besides 1,5-AG, the anhydrofructose pathway can lead to the formation of other metabolites. thieme-connect.comthieme-connect.com For instance, in some microorganisms, 1,5-AF can be reduced to its stereoisomer, 1,5-anhydro-D-mannitol. thieme-connect.comnih.gov
Enzymatic Conversions and Intermediates
The metabolic fate of 1,5-Anhydro-D-glucitol and its precursor is governed by the action of specific enzymes. These enzymes catalyze key reactions, including reduction and phosphorylation.
1,5-Anhydro-D-fructose Reductase Activity
The conversion of 1,5-Anhydro-D-fructose to 1,5-Anhydro-D-glucitol is catalyzed by the enzyme 1,5-anhydro-D-fructose reductase. uniprot.orgreactome.orgwikipedia.org This enzyme utilizes NADPH as a cofactor, meaning it requires NADPH to carry out the reduction reaction. mdpi.comuniprot.orghmdb.ca The systematic name for this enzyme is 1,5-anhydro-D-glucitol:NADP+ oxidoreductase. wikipedia.orgebi.ac.uk In some bacteria, a different reductase can convert 1,5-AF to 1,5-anhydro-D-mannitol. creative-enzymes.com
Phosphorylation by Hexokinase
Hexokinases, enzymes that phosphorylate six-carbon sugars like glucose, can also act on 1,5-Anhydro-D-glucitol. pnas.orgnih.gov Both yeast and rat brain hexokinases have been shown to phosphorylate 1,5-AG, as well as its precursor, 1,5-AF. thieme-connect.comnih.gov The resulting phosphorylated forms, 1,5-anhydro-D-glucitol-6-phosphate and 1,5-anhydro-D-fructose-6-phosphate, can in turn inhibit the phosphorylation of glucose by these same hexokinases. thieme-connect.comnih.govpopline.org However, another type of hexokinase called glucokinase, found primarily in the liver, does not phosphorylate either 1,5-AF or 1,5-AG. thieme-connect.comnih.gov
Renal Handling and Excretion Mechanisms
The concentration of 1,5-Anhydro-D-glucitol in the blood is maintained in a stable state primarily through a balance between dietary intake and renal excretion. dia-endojournals.ru The kidneys play a crucial role in regulating the levels of this polyol.
In individuals with normal blood glucose levels, 1,5-AG is freely filtered from the blood by the glomeruli as it passes through the kidneys. wikipedia.orgoup.comscielo.br Following filtration, more than 99% of the 1,5-AG is reabsorbed back into the bloodstream by the renal tubules. oup.comnih.gov This highly efficient reabsorption process ensures that only a small amount, equivalent to the daily dietary intake, is excreted in the urine, thus maintaining a constant and large body pool of 1,5-AG. wikipedia.orgscielo.br
The structural similarity between 1,5-AG and glucose is fundamental to its physiological behavior. scielo.bre-enm.org In the renal tubules, both molecules compete for the same transport systems for reabsorption. redclinic.ru When blood glucose concentrations are within the normal range, 1,5-AG reabsorption is highly efficient. However, when blood glucose levels rise above the renal threshold for glucosuria (typically around 180 mg/dL), the transport systems become saturated with glucose. wikipedia.orgoup.comdiabetesjournals.org This leads to a competitive inhibition of 1,5-AG reabsorption, resulting in a significant increase in its urinary excretion and a corresponding decrease in its serum levels. dia-endojournals.ruscielo.brchopo.com.mx The level of 1,5-AG in the blood responds to these hyperglycemic events within approximately 24 hours. chopo.com.mx
The specific transporters responsible for the reabsorption of 1,5-AG in the renal tubules are members of the Sodium-Glucose Cotransporter (SGLT) family. frontiersin.org While glucose is primarily reabsorbed by SGLT1 and SGLT2, research has identified SGLT4 and SGLT5 as the key transporters for 1,5-AG. frontiersin.orgimrpress.comsolvobiotech.com
Initially, SGLT4 was suggested as the primary transporter for 1,5-AG. frontiersin.org However, more recent studies indicate that SGLT5 is also significantly involved, with both transporters showing an affinity for 1,5-AG, fructose (B13574), and mannose. nih.govimrpress.comimrpress.com SGLT4, the product of the SLC5A9 gene, is expressed in the small intestine and kidney and acts as a low-affinity transporter for mannose, fructose, and 1,5-AG. imrpress.comsolvobiotech.comimrpress.com SGLT5, expressed mainly in the renal cortex, also transports these monosaccharides. imrpress.com During hyperglycemia, the high concentration of glucose in the tubular fluid competitively inhibits the reabsorption of 1,5-AG by SGLT4 and SGLT5. frontiersin.orgimrpress.com
Competitive Inhibition of Reabsorption by Glucose
In Vivo Metabolism Studies (e.g., Porcine and Human Kinetics)
Studies in both pigs and humans have been conducted to elucidate the in vivo metabolism of 1,5-AG. Research has investigated the conversion of its precursor, 1,5-anhydro-D-fructose (1,5-AF), to 1,5-AG. nih.govresearchgate.net
In a study involving microminipigs, 1,5-AF was administered both orally and intravenously. nih.govresearchgate.net Following oral administration, 1,5-AF was not detected in the blood, suggesting it was absorbed in the small intestine and rapidly metabolized in the liver to 1,5-AG. nih.gov The peak concentration of the resulting 1,5-AG in the blood occurred at 2 hours post-administration. nih.govresearchgate.net When administered intravenously, the peak concentration of 1,5-AF was reached in 0.5 hours, while the peak for the converted 1,5-AG was at 1.5 hours. nih.govresearchgate.net
A parallel study in human subjects involved the oral ingestion of 1,5-AF. nih.govresearchgate.net Analysis of urine samples showed that 1,5-AF was not detected, but the concentration of 1,5-AG in the urine increased rapidly, peaking at the 2-hour mark. nih.govresearchgate.net These findings from both porcine and human models demonstrate that 1,5-AF is rapidly and efficiently metabolized to 1,5-AG in vivo. nih.gov
Table 1: Blood Kinetics of 1,5-AF and 1,5-AG in Microminipigs After 1,5-AF Administration
| Administration Route | Analyte | Time to Maximum Concentration (Tmax) |
|---|---|---|
| Intravenous | 1,5-Anhydro-D-fructose (1,5-AF) | 0.5 hours |
| Intravenous | 1,5-Anhydro-D-glucitol (1,5-AG) | 1.5 hours |
| Oral | 1,5-Anhydro-D-fructose (1,5-AF) | Not Detected |
| Oral | 1,5-Anhydro-D-glucitol (1,5-AG) | 2.0 hours |
Data sourced from in vivo metabolism studies. nih.govresearchgate.net
Table 2: Urinary Excretion in Humans After Oral 1,5-AF Administration
| Analyte | Detection in Urine | Peak Excretion Time |
|---|---|---|
| 1,5-Anhydro-D-fructose (1,5-AF) | Not Detected | N/A |
| 1,5-Anhydro-D-glucitol (1,5-AG) | Detected | 2.0 hours |
Data sourced from in vivo metabolism studies. nih.govresearchgate.net
Dietary Contributions to 1,5-Anhydro-D-glucitol Pool
The primary source of 1,5-Anhydro-D-glucitol in the human body is through diet. scielo.brfrontiersin.org It is a metabolically inert monosaccharide found in a wide variety of common foods. chemsynlab.comcaymanchem.com The body's pool of 1,5-AG is maintained by a balance between this dietary intake and renal excretion. dia-endojournals.rufrontiersin.org Studies have shown that both the amount and type of dietary carbohydrates can influence plasma 1,5-AG levels even in individuals without diabetes. nih.gov
Table 3: Common Dietary Sources of 1,5-Anhydro-D-glucitol
| Food Category | Examples |
|---|---|
| Legumes | Soybeans frontiersin.org |
| Grains | Rice, Pasta frontiersin.orgcaymanchem.com |
| Vegetables | Various vegetables frontiersin.orgcaymanchem.com |
| Meats | Fish frontiersin.orgcaymanchem.com |
| Beverages | Tea frontiersin.orgcaymanchem.com |
| Dairy | Milk frontiersin.org |
This table lists common foods identified as sources of 1,5-AG. frontiersin.orgcaymanchem.com
Table 4: List of Compounds
| Compound Name |
|---|
| 1,5-Anhydro-D-glucitol (1,5-AG) |
| 1,5-Anhydro-D-fructose (1,5-AF) |
| Fructose |
| Galactose |
| Glucose |
| Maltose |
| Mannose |
| Myo-inositol |
| Sucrose (B13894) |
| Trehalose |
Molecular Mechanisms and Biological Interactions of 1,5 Anhydro D Glucitol
Molecular Interactions with Glucose-Metabolizing Enzymes
1,5-Anhydro-D-glucitol, a structural analog of glucose, interacts with several enzymes involved in carbohydrate metabolism. These interactions are primarily inhibitory, affecting glucose phosphorylation and the digestion of disaccharides.
Inhibition of Glucose Phosphorylation by Hexokinase
The phosphorylation of 1,5-AG by low-Kₘ hexokinases (HK1, HK2, and HK3) is significantly less efficient compared to the phosphorylation of glucose. pnas.org However, 1,5-AG can be slowly phosphorylated by a side activity of these enzymes to form 1,5-anhydroglucitol-6-phosphate (B96805) (1,5-AG6P). pnas.orgnih.gov This resulting compound, 1,5-AG6P, acts as a potent inhibitor of low-Kₘ hexokinases, thereby impeding the process of glycolysis. pnas.orgresearchgate.net In conditions where 1,5-AG6P cannot be eliminated, its accumulation can lead to reduced glucose utilization and cell death. pnas.org
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) |
|---|---|---|---|
| Hexokinase 1 | D-Glucose | 0.03 | 10.3 |
| 1,5-AG | 1.5 | 0.005 | |
| Hexokinase 2 | D-Glucose | 0.1 | 12.5 |
| 1,5-AG | 1.8 | 0.007 | |
| Hexokinase 3 | D-Glucose | 0.02 | 12.8 |
| 1,5-AG | 1.1 | 0.008 |
Inhibition of Intestinal Disaccharidases (Sucrase, Maltase)
Studies in both rats and humans have demonstrated that 1,5-AG inhibits the activity of intestinal disaccharidases. frontiersin.org It has been shown to inhibit sucrase, maltase, trehalase, and lactase. researchgate.netcambridge.org The inhibition of sucrase by 1,5-AG is noncompetitive. researchgate.netcambridge.org Research indicates that while 1,5-AG inhibits about 50% of sucrase activity in the rat small intestine, it strongly inhibits trehalase and lactase. researchgate.netcambridge.org The inhibitory effects on sucrase and maltase are reportedly similar between humans and rats. cambridge.org
| Enzyme | % Inhibition (at 100 mg/ml) |
|---|---|
| Sucrase | ~50% |
| Maltase | Strong Inhibition |
| Trehalase | Strong Inhibition |
| Lactase | Strong Inhibition |
Cellular Transport and Regulation by Specific Transporters
The concentration of 1,5-AG in the body is homeostatically regulated. After being filtered by the kidney's glomeruli, it is almost entirely reabsorbed in the renal tubules. nih.gov This reabsorption is an active process mediated by specific sodium-dependent glucose cotransporters (SGLTs). nih.govresearchgate.net Research has identified SGLT4 (encoded by the SLC5A9 gene) and SGLT5 (encoded by the SLC5A10 gene) as key transporters for 1,5-AG. nih.govimrpress.comimrpress.com SGLT4, expressed in the small intestine and kidney, transports mannose, fructose (B13574), and glucose in addition to 1,5-AG. researchgate.netimrpress.com SGLT5, found mainly in the renal cortex, also transports fructose and mannose with lower affinity for glucose and 1,5-AG. imrpress.com Studies have confirmed that SGLT5 is a significant carrier for 1,5-AG in the kidneys. nih.gov
| Transporter | Gene | Primary Substrates | Tissue Expression |
|---|---|---|---|
| SGLT4 | SLC5A9 | Mannose, 1,5-AG, Fructose, Glucose imrpress.comimrpress.com | Small Intestine, Kidney, Brain, Liver researchgate.netimrpress.com |
| SGLT5 | SLC5A10 | Fructose, Mannose, 1,5-AG, Galactose, Glucose imrpress.com | Kidney Cortex, Skeletal Muscle imrpress.com |
Mechanisms of Antioxidative Properties and Oxidative Stress Modulation
1,5-AG has demonstrated antioxidant properties that contribute to the modulation of oxidative stress. In studies with KKAy diabetic mice, a diet supplemented with 6% 1,5-AG for seven weeks resulted in lower levels of urine 8-hydroxy-2'-deoxyguanosine (B1666359), a marker of oxidative DNA damage. researchgate.net This suggests that 1,5-AG helps prevent diabetes-related symptoms through a systemic antioxidant effect. researchgate.net The antioxidant effects may also be related to its precursor, 1,5-anhydro-D-fructose (1,5-AF), which has been shown to scavenge free radicals and inhibit the formation of reactive oxygen species (ROS) like hydrogen peroxide and superoxide (B77818) anion in cell models. researchgate.net
Influence on Insulin (B600854) Secretion Pathways
The effect of 1,5-AG on insulin secretion pathways has been a subject of varied research findings. Initial in vitro studies using rodent insulinoma cell lines (RINr and MIN6) indicated that 1,5-AG stimulated insulin secretion in a concentration-dependent manner. thieme-connect.comnih.gov This effect was proposed to occur through a mechanism distinct from that of glucose and was additive with other sugars. thieme-connect.comnih.gov
However, subsequent research using more complex models has contradicted these early findings. Experiments using isolated rat pancreas preparations (ex vivo) and INS-1E cells (in vitro) demonstrated that short-term exposure to 1,5-AG did not have any potency to increase insulin outflow. researchgate.netnih.govresearchgate.net These studies concluded that 1,5-AG has no direct effect on stimulating insulin secretion in these models. nih.govresearchgate.net
Genetic Factors and Loci Associated with 1,5-Anhydro-D-glucitol Levels (e.g., GWAS)
Genome-wide association studies (GWAS) have successfully identified several genetic loci associated with serum concentrations of 1,5-AG. ilo.org A large-scale GWAS involving European and African American populations identified seven loci that reached genome-wide significance. ilo.org These loci are located in or near genes known to be involved in carbohydrate digestion and transport, including EFNA1/SLC50A1, MCM6/LCT, SI (sucrase-isomaltase), MGAM (maltase-glucoamylase), MGAM2, SLC5A10 (SGLT5), and SLC5A1. ilo.org The findings from these genetic studies reinforce the understanding that the concentration of 1,5-AG is heavily influenced by pathways related to glucose metabolism and handling. frontiersin.orgilo.org
| Locus (Nearest Gene) | Function of Gene Product |
|---|---|
| EFNA1 / SLC50A1 | Sugar transporter |
| MCM6 / LCT | Lactase enzyme activity |
| SI | Sucrase-isomaltase (carbohydrate digestion) |
| MGAM | Maltase-glucoamylase (carbohydrate digestion) |
| MGAM2 | Carbohydrate digestion |
| SLC5A10 | Sodium-glucose cotransporter 5 (SGLT5) |
| SLC5A1 | Sodium-glucose cotransporter 1 (SGLT1) |
Potential Involvement in Advanced Glycation End-Product (AGE) Formation (as a metabolite of 1,5-AF)
1,5-Anhydro-D-glucitol (1,5-AG) is a metabolite of 1,5-anhydro-D-fructose (1,5-AF), a product of an alternative pathway for glycogen (B147801) degradation by α-1,4-glucan lyase. researchgate.net While 1,5-AG itself is not directly involved in the formation of advanced glycation end-products (AGEs), its precursor, 1,5-AF, can participate in non-enzymatic glycation reactions with proteins. researchgate.net This process involves the reaction of 1,5-AF with amino groups of proteins, such as lysine (B10760008) and arginine residues, to form Schiff bases and subsequently Amadori products. researchgate.net These early glycation products can then undergo further complex reactions to form irreversible AGEs, known as AF-AGEs. researchgate.net
The formation of 1,5-AG from 1,5-AF is a competing reaction to the formation of AF-AGEs. d-nb.infonih.gov When 1,5-AF is reduced to 1,5-AG, it is no longer available to react with proteins to form AGEs. d-nb.infonih.gov Therefore, the balance between the reduction of 1,5-AF to 1,5-AG and its glycation with proteins is a crucial factor in determining the extent of AF-AGE formation. d-nb.infonih.gov Studies have shown that in certain conditions, such as in patients undergoing hemodialysis, there is an accelerated production of AF-AGEs, which is associated with decreased levels of 1,5-AG. d-nb.infonih.gov This suggests that a significant portion of 1,5-AF is being directed towards glycation pathways rather than being reduced to 1,5-AG. d-nb.infonih.gov
The risk of AF-AGE formation in vivo is considered to be lower than that of AGEs derived from glucose, which is the most abundant reducing sugar in the blood. nih.gov This is partly because 1,5-AF is rapidly metabolized to 1,5-AG. nih.gov
Table 1: Comparison of 1,5-Anhydro-D-fructose (1,5-AF) and Related Compounds in Glycation
| Compound | Role in Glycation | Metabolic Fate | Key Research Findings |
| 1,5-Anhydro-D-fructose (1,5-AF) | Precursor to AF-AGEs through non-enzymatic reactions with proteins. researchgate.net | Metabolized to 1,5-AG or undergoes glycation. d-nb.info | Orally administered 1,5-AF is rapidly converted to 1,5-AG and is not detected in the blood. nih.gov |
| 1,5-Anhydro-D-glucitol (1,5-AG) | Not directly involved in AGE formation; its formation from 1,5-AF prevents AF-AGE formation. d-nb.infonih.gov | Primarily excreted in urine. nih.gov | Serum levels are used as a marker for glycemic control. mdpi.com |
| Glucose | Major precursor for the formation of various AGEs. nih.gov | Primary energy source. | High levels are associated with increased AGE formation and diabetic complications. mdpi.com |
Effects on Glycogenolysis and Gluconeogenesis Pathways
Research indicates that 1,5-Anhydro-D-glucitol (1,5-AG) can influence hepatic glucose metabolism by affecting both glycogenolysis and gluconeogenesis pathways. nih.govresearchgate.net In studies with diabetic mice, the administration of 1,5-AG was found to regulate liver glucose levels through its impact on these two critical processes. nih.govresearchgate.net
In the context of glycogenolysis, the breakdown of glycogen, studies in Escherichia coli have shown that 1,5-AG can promote this process. nih.gov In this model, glycogen is first metabolized to 1,5-anhydrofructose (AnFru), which is then converted to 1,5-AG. nih.gov The presence of even small amounts of 1,5-AG was found to significantly accelerate the degradation of glycogen, particularly when glucose levels are depleted. nih.gov This suggests a potential regulatory role for 1,5-AG in glycogen metabolism, where it may act as a signaling molecule to enhance glucose availability from glycogen stores. nih.gov
Regarding gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, studies have suggested an inhibitory effect of related anhydro sugars. For instance, 2,5-anhydro-D-mannitol, an analog of fructose, has been shown to inhibit gluconeogenesis in isolated rat hepatocytes. wvu.edupnas.org While direct and extensive research on the specific inhibitory mechanisms of 1,5-AG on gluconeogenesis is still emerging, the findings with analogous compounds point towards a potential for 1,5-AG to modulate this pathway. The regulation of liver glucose levels by 1,5-AG, as observed in diabetic mice, is attributed to its combined effects on both inhibiting glucose production through gluconeogenesis and influencing glycogen breakdown. nih.govresearchgate.net
Table 2: Observed Effects of 1,5-Anhydro-D-glucitol on Glucose Metabolism Pathways
| Metabolic Pathway | Organism/Model | Observed Effect of 1,5-AG | Reference |
| Glycogenolysis | Escherichia coli | Promotes glycogen degradation. nih.gov | nih.gov |
| Glycogenolysis & Gluconeogenesis | Diabetic (db/db) mice | Regulates liver glucose levels by affecting both pathways. nih.govresearchgate.net | nih.govresearchgate.net |
| Gluconeogenesis | Rat hepatocytes (using 2,5-anhydro-D-mannitol, an analog) | Inhibition of glucose production. wvu.edupnas.org | wvu.edupnas.org |
Clinical Significance of 1,5 Anhydro D Glucitol As a Biomarker
Assessment of Glycemic Status
The primary clinical utility of 1,5-AG lies in its capacity to reflect recent glycemic conditions, offering a more dynamic view of blood sugar management than long-term markers.
1,5-AG is a validated marker for assessing short-term glycemic control, reflecting glycemic changes over the preceding one to two weeks. rupahealth.comresearchgate.netfrontiersin.orgfrontiersin.org Its serum concentration is maintained at a stable level in individuals with normal blood glucose. However, when blood glucose levels exceed the renal threshold for glucosuria (approximately 180 mg/dL), the reabsorption of 1,5-AG in the kidney tubules is competitively inhibited by glucose. nih.govwikipedia.org This leads to increased urinary excretion of 1,5-AG and a rapid drop in its serum levels. wikipedia.orgnih.gov
This inverse relationship makes serum 1,5-AG a sensitive indicator of recent hyperglycemic episodes. nih.gov Unlike Hemoglobin A1c (HbA1c), which provides an average glucose level over two to three months, 1,5-AG levels respond to glycemic changes within 24 hours to a few days. nih.govnih.gov This rapid response is clinically useful for monitoring the effectiveness of adjustments in diabetes therapy, with studies showing significant changes in 1,5-AG levels within two weeks of treatment modifications. rupahealth.comnih.gov
A key strength of 1,5-AG is its ability to specifically reflect postprandial hyperglycemia (PPHG), or glucose spikes after meals. rupahealth.comdiabetesjournals.orgnih.gov Many patients may have a near-normal HbA1c value while still experiencing significant post-meal glucose excursions, which are independent risk factors for diabetic complications. diabetesjournals.org 1,5-AG is more tightly associated with these postprandial glucose fluctuations than traditional markers like HbA1c or fructosamine (B8680336). nih.govresearchgate.net
Research using continuous glucose monitoring systems (CGMS) has demonstrated a strong inverse correlation between 1,5-AG levels and key PPHG metrics, such as the mean post-meal maximum glucose (MPMG) and the area under the curve for glucose above 180 mg/dL (AUC-180). diabetesjournals.orgnih.gov For instance, in one study of moderately controlled diabetic patients with similar HbA1c levels, 1,5-AG values varied considerably and correlated more robustly with MPMG and AUC-180 than HbA1c did. diabetesjournals.orgnih.gov This makes 1,5-AG a valuable tool for identifying and managing PPHG, even in patients who appear to be well-controlled based on HbA1c alone. diabetesjournals.org
Glycemic variability, the fluctuation of blood glucose levels, is an important aspect of glycemic control that is not captured by HbA1c. nih.gov 1,5-AG serves as a useful marker for these short-term glucose fluctuations and excursions. rupahealth.comresearchgate.nettandfonline.com Low levels of 1,5-AG are indicative of frequent or significant hyperglycemic excursions. rupahealth.com
In patients with type 1 diabetes, who often experience severe glycemic variability, 1,5-AG levels have been shown to be very low, reflecting frequent episodes of both hyperglycemia and hypoglycemia. nih.gov The marker is considered particularly useful for evaluating glycemic variability in patients who are otherwise in fair or moderate glycemic control. nih.govdiabetesjournals.org By providing a picture of glucose excursions over a one- to two-week period, 1,5-AG can help clinicians identify instability in glycemic control that might otherwise be missed. rupahealth.comdia-endojournals.ru
1,5-AG does not replace traditional markers but rather provides complementary information, creating a more comprehensive picture of a patient's glycemic status. nih.govwikipedia.orgdiabetesjournals.org While HbA1c reflects long-term average glucose (2-3 months) and fructosamine reflects intermediate-term control (2-3 weeks), 1,5-AG offers a short-term view (1-2 weeks) with a special focus on hyperglycemic excursions. rupahealth.comnih.govnih.gov
This complementary role is especially valuable in several clinical scenarios:
Near-Normal HbA1c: In patients with an HbA1c near the target goal, 1,5-AG can help uncover underlying postprandial hyperglycemia or glycemic variability that the HbA1c value might mask. wikipedia.orgdiabetesjournals.org
Therapy Adjustments: When initiating or changing diabetes treatment, 1,5-AG provides faster feedback on the effectiveness of the new regimen than HbA1c. rupahealth.comfrontiersin.org
Discordant Results: When HbA1c may be unreliable, such as in patients with certain hemoglobinopathies or conditions affecting red blood cell turnover, 1,5-AG can offer an alternative measure of recent hyperglycemia. dia-endojournals.ru
Studies comparing these markers have shown that 1,5-AG often correlates more strongly with measures of postprandial hyperglycemia and glycemic excursions than HbA1c or fructosamine. diabetesjournals.orgnih.gov
Table 1: Comparison of Glycemic Biomarkers
This table provides a comparative overview of 1,5-AG, HbA1c, and Fructosamine based on their measurement timeframe and primary clinical indication.
| Feature | 1,5-Anhydroglucitol (1,5-AG) | Hemoglobin A1c (HbA1c) | Fructosamine |
| Timeframe Reflected | 1–2 weeks rupahealth.comfrontiersin.orgfrontiersin.org | 2–3 months nih.gov | 2–3 weeks nih.gov |
| Primary Indication | Postprandial hyperglycemia & glycemic excursions rupahealth.comdiabetesjournals.org | Long-term average glycemic control nih.gov | Intermediate-term glycemic control nih.gov |
| Relationship to Hyperglycemia | Inversely correlated nih.gov | Directly correlated | Directly correlated |
| Key Advantage | High sensitivity to short-term glucose spikes above 180 mg/dL rupahealth.comwikipedia.org | Strong evidence base for predicting long-term complication risk diabetesjournals.org | Useful when HbA1c is unreliable or for shorter-term monitoring koreamed.org |
Detection of Glycemic Variability and Excursions
Diagnostic Applications in Diabetes Mellitus
Beyond monitoring, 1,5-AG shows potential in the screening and diagnostic process for specific types of diabetes.
Low levels of 1,5-AG can serve as an indicator for screening and potentially diagnosing Type 1 Diabetes Mellitus (T1DM). frontiersin.org In children, adolescents, and young adults with T1DM, 1,5-AG levels are significantly lower than in non-diabetic controls. frontiersin.orgfrontiersin.org This suggests its utility in assessing glycemic control in these populations, particularly for those with HbA1c levels below 8%. frontiersin.org
Because 1,5-AG levels drop in response to glucosuria, the marker can reflect the hyperglycemic state characteristic of newly presenting T1DM. nih.gov While not typically used as a primary diagnostic tool alone, it can be a valuable adjunct. For instance, in fulminant type 1 diabetes, which has a rapid onset, 1,5-AG levels can fall quickly, reflecting the acute hyperglycemia. nih.gov Some research suggests that combining 1,5-AG with other markers like fasting plasma glucose can improve the sensitivity of diabetes screening. amegroups.org A study comparing 1,5-AG, HbA1c, and fructosamine for diabetes detection found that 1,5-AG had high specificity (93.1%) and sensitivity (84.2%) and that its determinations were superior to the other two markers for screening purposes. nih.gov
Screening and Diagnosis of Type 2 Diabetes Mellitus
1,5-Anhydro-D-glucitol (1,5-AG), a naturally occurring monosaccharide, has emerged as a noteworthy biomarker in the clinical assessment of glycemic control. wikipedia.orgselleckchem.com Its serum levels are inversely correlated with blood glucose concentrations, making it a sensitive indicator of hyperglycemic excursions. researchgate.net When blood glucose levels exceed the renal threshold of approximately 180 mg/dL, the reabsorption of 1,5-AG in the kidneys is competitively inhibited by glucose, leading to a decrease in its serum concentration. wikipedia.orgrupahealth.com This unique physiological characteristic makes 1,5-AG a valuable tool for short-term glycemic monitoring, reflecting glucose fluctuations over the preceding 1-2 weeks. frontiersin.orgnih.gov
In the context of Type 2 Diabetes Mellitus (T2DM), decreased levels of serum 1,5-AG have been identified as a potential marker for both screening and diagnosis. jhsmr.org Studies have consistently shown that individuals with T2DM exhibit significantly lower concentrations of 1,5-AG compared to healthy individuals. jhsmr.org For instance, one study involving a Vietnamese cohort reported a mean 1,5-AG level of 10.91 ± 6.53 µg/mL in T2DM patients, in stark contrast to 26.83 ± 9.98 µg/mL in the control group. jhsmr.org
The utility of 1,5-AG extends to its ability to complement traditional glycemic markers like HbA1c and fasting plasma glucose (FPG). jhsmr.orgscielo.br While HbA1c provides a long-term average of blood glucose over 2-3 months, 1,5-AG offers a more immediate picture of glycemic variability, particularly postprandial hyperglycemia. wikipedia.orgscielo.br This is significant because a substantial number of individuals with T2DM exhibit isolated postprandial hyperglycemia, which might be missed by FPG-based screening alone. amegroups.org Research has indicated that combining 1,5-AG with FPG can significantly enhance the sensitivity of diabetes detection. frontiersin.orgamegroups.org One study found that the combination of these two markers increased the sensitivity of diabetes detection to 97.1%. frontiersin.org
The diagnostic potential of 1,5-AG has been evaluated through receiver operating characteristic (ROC) curve analysis in various studies. A study in a Chinese population at high risk for diabetes proposed a cutoff of 11.18 μg/ml for 1,5-AG, which yielded a sensitivity of 92.6% and a specificity of 82.3% for diabetes screening. frontiersin.orgnih.gov Another study focusing on T2DM patients without overt nephropathy found that while HbA1c was a better discriminator, 1,5-AG still provided valuable information, particularly in patients with moderate glycemic control (HbA1c between 7-8%). scielo.br
| Study Population | Key Finding | 1,5-AG Cutoff (if applicable) | Sensitivity | Specificity | Source |
|---|---|---|---|---|---|
| Vietnamese Cohort (T2DM vs. Healthy) | T2DM patients had significantly lower 1,5-AG levels (10.91 µg/mL vs. 26.83 µg/mL). | N/A | N/A | N/A | jhsmr.org |
| Chinese High-Risk Population | 1,5-AG identified as an effective screening indicator. | 11.18 µg/mL | 92.6% | 82.3% | frontiersin.orgnih.gov |
| Community-based Population with Hypertension | Combining FPG with 1,5-AG substantially improved sensitivity for detecting diabetes. | N/A | 97.1% (combined) | N/A | frontiersin.orgamegroups.org |
| T2DM Patients without Overt Nephropathy | HbA1c was a better discriminator, but 1,5-AG was valuable in moderate glycemic control. | N/A | N/A | N/A | scielo.br |
Prediabetes Identification
The role of 1,5-Anhydro-D-glucitol extends to the identification of prediabetes, a critical stage in the progression to overt type 2 diabetes. e-apem.org In this phase, individuals often exhibit postprandial hyperglycemia and increased glucose variability, which may not be adequately captured by fasting glucose measurements or even HbA1c in some cases. e-apem.org
Studies have demonstrated that serum 1,5-AG levels are lower in individuals with prediabetes, including those with impaired fasting glucose (IFG) and impaired glucose tolerance (IGT), compared to individuals with normal glucose tolerance (NGT). capes.gov.br One study reported that fasting serum 1,5-AG levels were 25.4 ± 4.0 µg/mL in the NGT group, 24.6 ± 6.2 µg/mL in the IFG group, and 22.1 ± 6.2 µg/mL in the IGT group, showing a clear downward trend with worsening glucose tolerance. capes.gov.br This suggests that 1,5-AG can reflect the subtle glycemic excursions that characterize prediabetes.
Furthermore, research indicates that even in individuals with well-controlled T2DM and prediabetes, reduced levels of 1,5-AG are strongly associated with decreased insulin (B600854) secretion capacity. frontiersin.orgcapes.gov.br This highlights the potential of 1,5-AG as an early indicator of beta-cell dysfunction, a key pathophysiological feature of the progression from prediabetes to diabetes. frontiersin.org
The value of 1,5-AG in the context of prediabetes is particularly pronounced in the HbA1c range of 5.5% to 8%. e-apem.org In this range, 1,5-AG may serve as a more sensitive marker of glycemic changes than HbA1c, especially in detecting postprandial hyperglycemia. e-apem.org This makes it a potentially valuable tool for identifying individuals at high risk of progressing to T2DM and for monitoring the effectiveness of early interventions aimed at preventing this progression.
| Glucose Tolerance State | Mean 1,5-AG Level (µg/mL) | Source |
|---|---|---|
| Normal Glucose Tolerance (NGT) | 25.4 ± 4.0 | capes.gov.br |
| Impaired Fasting Glucose (IFG) | 24.6 ± 6.2 | capes.gov.br |
| Impaired Glucose Tolerance (IGT) | 22.1 ± 6.2 | capes.gov.br |
| Type 2 Diabetes | 18.0 ± 7.0 | capes.gov.br |
Gestational Diabetes Mellitus (GDM)
The utility of 1,5-Anhydro-D-glucitol as a biomarker has been explored in the context of Gestational Diabetes Mellitus (GDM), a condition characterized by glucose intolerance that develops during pregnancy. frontiersin.orgfrontiersin.org Research has consistently shown that pregnant women with GDM have significantly lower serum levels of 1,5-AG compared to pregnant women without GDM. frontiersin.orgnih.govresearchgate.net
In one study involving 220 pregnant women in South India, the mean 1,5-AG level in women with GDM was 11.8 ± 5.7 μg/mL, which was significantly lower than the 16.2 ± 6.2 μg/mL observed in the non-GDM group. nih.govresearchgate.net This finding suggests that, similar to its role in T2DM, 1,5-AG reflects the hyperglycemic state characteristic of GDM.
Further analysis in the same study demonstrated a significant association between 1,5-AG and GDM, even after adjusting for potential confounding factors. nih.govresearchgate.net A 1,5-AG cutoff of 13.21 μg/mL was identified to have a sensitivity of 67.6% and a specificity of 65.3% for identifying GDM. frontiersin.orgfrontiersin.orgnih.govresearchgate.net While these values may not position 1,5-AG as a standalone diagnostic test, they highlight its potential as a supplementary marker. In fact, the C statistic for 1,5-AG (0.693) in identifying GDM was found to be higher than that for Fructosamine (0.671) and HbA1c (0.581). nih.govresearchgate.net
Another study also reported that lower levels of 1,5-AG were negatively correlated with diabetic pregnancy complications, particularly in cases of large-for-gestational-age (LGA) infants and neonatal hypoglycemia. frontiersin.org This suggests that 1,5-AG may not only be useful in identifying GDM but also in predicting adverse pregnancy outcomes associated with the condition. The plasma 1,5-AG level may also serve as a useful marker of daily glucose excursions in pregnant women with diabetes, offering an adjunct to HbA1c monitoring. nih.gov
| Study Detail | Result | Source |
|---|---|---|
| Mean 1,5-AG in GDM vs. Non-GDM | 11.8 ± 5.7 µg/mL vs. 16.2 ± 6.2 µg/mL | frontiersin.orgnih.govresearchgate.net |
| Identified 1,5-AG Cutoff for GDM | 13.21 µg/mL | frontiersin.orgfrontiersin.orgnih.govresearchgate.net |
| Sensitivity at Cutoff | 67.6% | frontiersin.orgfrontiersin.orgnih.govresearchgate.net |
| Specificity at Cutoff | 65.3% | frontiersin.orgfrontiersin.orgnih.govresearchgate.net |
| C Statistic for Identifying GDM | 0.693 | nih.govresearchgate.net |
Differential Diagnosis (e.g., HNF-1alpha MODY)
The clinical utility of 1,5-Anhydro-D-glucitol extends to the differential diagnosis of specific types of diabetes, most notably Maturity-Onset Diabetes of the Young (MODY), particularly the subtype caused by mutations in the hepatocyte nuclear factor-1alpha (HNF-1α) gene. nih.govnih.govcapes.gov.br HNF-1α MODY is often characterized by a low renal threshold for glucose, which can lead to significant glycosuria even at relatively normal blood glucose levels. nih.gov This physiological peculiarity makes 1,5-AG a potentially valuable biomarker for distinguishing HNF-1α MODY from other forms of diabetes, such as T2DM.
A study specifically investigating this application found that the mean plasma concentration of 1,5-AG in individuals with HNF-1α MODY was significantly lower than in patients with T2DM and non-diabetic controls. nih.govnih.govcapes.gov.br The mean 1,5-AG level in the HNF-1α MODY group was 5.9 µg/ml, compared to 11.0 µg/ml in the T2DM group and 23.9 µg/ml in the control group. nih.govnih.govcapes.gov.br
Receiver operating characteristic (ROC) curve analysis in this study revealed that a 1,5-AG criterion of <6.5 µg/ml had a sensitivity of 85.7% and a specificity of 80.0% for screening for HNF-1α MODY in patients with an HbA1c level between 6.5% and 9.0%. nih.govnih.govcapes.gov.br This suggests that in this specific range of glycemic control, 1,5-AG can be a highly effective tool for identifying individuals who may have HNF-1α MODY and warrant further genetic testing.
Another study evaluating 1,5-AG across a range of diabetes subtypes found that its levels were significantly higher in GCK-MODY (13.06 microg/ml) compared to HNF1A-MODY (4.23 microg/ml), type 1 diabetes (3.09 microg/ml), LADA (3.46 microg/ml), and type 2 diabetes (5.43 microg/ml). researchgate.net The unadjusted 1,5-AG levels showed good discrimination for GCK-MODY versus type 2 diabetes and GCK-MODY versus HNF1A-MODY. researchgate.net
| Patient Group | Mean 1,5-AG Plasma Concentration (µg/ml) | Source |
|---|---|---|
| HNF-1α MODY | 5.9 | nih.govnih.govcapes.gov.br |
| GCK-MODY | 13.06 | researchgate.net |
| Type 2 Diabetes Mellitus | 11.0 | nih.govnih.govcapes.gov.br |
| Nondiabetic Controls | 23.9 | nih.govnih.govcapes.gov.br |
Prognostic Value and Association with Disease Outcomes
Cardiovascular Disease (CVD) and Coronary Artery Calcification (CAC)
Low levels of 1,5-Anhydro-D-glucitol have been strongly and independently associated with an increased risk of cardiovascular disease (CVD) and mortality, particularly in individuals with a history of diabetes. nih.gov A large, community-based epidemiological study with over two decades of follow-up found that persons with diabetes and a 1,5-AG level below 6.0 µg/mL had a significantly increased risk of coronary heart disease, stroke, and heart failure compared to those with higher 1,5-AG levels and no history of diabetes. nih.govresearchgate.net This association remained even after adjusting for traditional biomarkers of hyperglycemia like HbA1c or fasting glucose, suggesting that 1,5-AG provides additional prognostic information related to hyperglycemic excursions. nih.gov
Several other studies have corroborated these findings, indicating that low 1,5-AG levels are an independent predictor of coronary artery disease (CAD) risk. nih.gov One study reported that the hazard ratio for CAD in patients with low 1,5-AG was significantly higher than in those with high 1,5-AG levels. nih.gov
Furthermore, low serum 1,5-AG levels have been linked to an increased risk of Coronary Artery Calcification (CAC), a marker of atherosclerotic plaque burden. frontiersin.orgnih.govahajournals.org An inverse correlation has been observed between serum 1,5-AG levels and the relative calcium index. frontiersin.orgnih.gov A study utilizing optical coherence tomography (OCT) found that low serum 1,5-AG was associated with an increased risk of CAC, especially in diabetic patients. frontiersin.orgnih.gov This suggests that postprandial hyperglycemia, as reflected by low 1,5-AG, may contribute to the development of calcified coronary plaques. frontiersin.org
In patients with acute myocardial infarction (AMI), low 1,5-AG levels have been shown to be an independent predictor of major adverse cardiovascular and cerebrovascular events (MACCEs). nih.gov One study found that a serum 1,5-AG level of ≤ 8.8 μg/mL was associated with a significantly increased risk of MACCEs. nih.gov
| Outcome | Key Finding | 1,5-AG Level | Hazard Ratio (HR) / Odds Ratio (OR) | Source |
|---|---|---|---|---|
| Coronary Heart Disease (in diabetics) | Increased risk compared to non-diabetics with high 1,5-AG. | <6.0 µg/mL | HR 3.85 | nih.govresearchgate.net |
| Stroke (in diabetics) | Increased risk compared to non-diabetics with high 1,5-AG. | <6.0 µg/mL | HR 3.48 | nih.govresearchgate.net |
| Heart Failure (in diabetics) | Increased risk compared to non-diabetics with high 1,5-AG. | <6.0 µg/mL | HR 3.50 | nih.govresearchgate.net |
| Major Adverse Cardiovascular and Cerebrovascular Events (MACCEs) in AMI patients | Independent predictor of MACCEs. | ≤ 8.8 µg/mL | HR 2.000 | nih.gov |
| Coronary Artery Calcification (CAC) | Inverse correlation with relative calcium index. | Low levels | r = -0.729 | frontiersin.orgnih.gov |
Diabetic Retinopathy Risk Assessment
Low levels of 1,5-Anhydro-D-glucitol have been identified as a significant risk factor for the development and prevalence of diabetic retinopathy. nih.govfrontiersin.orghealthmatters.io Several studies have demonstrated a strong inverse relationship between 1,5-AG concentrations and the presence and severity of this microvascular complication. nih.govfrontiersin.org
A long-term follow-up study found that lower 1,5-AG levels were significantly associated with an increased incidence of microvascular events, including retinopathy. frontiersin.org In another study following 267 T2DM patients for five years, the risk of developing diabetic retinopathy was significantly higher in the group with low 1,5-AG (<5.1 µg/mL) compared to the group with high 1,5-AG (≥8.64 µg/mL). frontiersin.org
The Atherosclerosis Risk in Communities (ARIC) study further solidified this association, reporting that diabetic patients with 1,5-AG levels <6 µg/ml had an 11-fold increased risk of retinopathy compared to those with levels ≥10 µg/ml. nih.govahajournals.org This significant association remained even after adjusting for HbA1c and fasting blood glucose, highlighting the independent predictive value of 1,5-AG for diabetic retinopathy. nih.gov
Research has also focused on identifying an optimal threshold of 1,5-AG for detecting diabetic retinopathy. One study suggested that the incidence of diabetic retinopathy was significantly increased when 1,5-AG levels were below 12.1 μg/mL. frontiersin.org This indicates that monitoring 1,5-AG levels could be a crucial component in the prevention and management of diabetic microangiopathy. frontiersin.org The close association between 1,5-AG and diabetic retinopathy is particularly evident in patients with moderate glucose control, as indicated by HbA1c levels below 8%. nih.gov
| Study Finding | 1,5-AG Level | Risk/Association | Source |
|---|---|---|---|
| Increased risk of developing diabetic retinopathy over 5 years. | <5.1 µg/mL | Significantly higher risk compared to ≥8.64 µg/mL. | frontiersin.org |
| Increased prevalence of retinopathy in the ARIC study. | <6.0 µg/mL | 11-fold increased risk compared to ≥10 µg/mL. | nih.govahajournals.org |
| Optimal threshold for detecting diabetic retinopathy. | <12.1 µg/mL | Significantly increased incidence of retinopathy. | frontiersin.org |
Diabetic Nephropathy and End-Stage Renal Disease (ESRD)
1,5-Anhydro-D-glucitol (1,5-AG) has emerged as a potential biomarker in the context of diabetic kidney disease (DKD), the leading cause of end-stage renal disease (ESRD) worldwide. aging-us.com Its clinical utility stems from its relationship with glycemic control and renal function.
In patients with type 2 diabetes and chronic kidney disease (CKD) stages I-III, serum 1,5-AG has demonstrated a negative correlation with renal function. frontiersin.org Furthermore, one study focusing on macroalbuminuric DKD patients found that lower levels of 1,5-AG were predictive of CKD progression, which was defined as the need for dialysis, a doubling of serum creatinine, or death. frontiersin.org
Interestingly, while 1,5-AG levels are strongly correlated with glycemic markers like HbA1c and fasting blood glucose in the earlier stages of DKD (stages 1a-3), this correlation can become abnormal in the later stages (stage 4). aging-us.com One study observed a positive correlation between 1,5-AG and fasting blood glucose in stage 4 DKD, which is contrary to the expected inverse relationship. aging-us.com This suggests that the utility of 1,5-AG as a glycemic marker may be more reliable in the earlier stages of diabetic nephropathy. aging-us.com Despite the association with glycemic control, some research has indicated a non-significant correlation between 1,5-AG and eGFR or the urinary albumin-to-creatinine ratio (UACR), suggesting that the progression of diabetes as reflected by 1,5-AG may have a limited direct contribution to the development of DKD. aging-us.com
A large-scale study, the Atherosclerosis Risk in Communities (ARIC) Study, which followed participants for over two decades, provided significant insights. nih.gov After adjusting for demographic factors, various risk factors, and a latent variable for kidney function (based on creatinine, cystatin C, and β2-microglobulin), lower 1,5-AG levels were significantly associated with the development of ESRD. nih.gov However, this association was no longer statistically significant after further adjustment for a latent variable for glycemia (encompassing diabetes status, fasting glucose, HbA1c, fructosamine, and glycated albumin). nih.gov
Table 1: Association of 1,5-AG Levels with Incident ESRD (Atherosclerosis Risk in Communities Study)
| 1,5-AG Level (μg/mL) | Incidence Rate Ratio (IRR) vs. ≥10.0 μg/mL (Adjusted for Demographics, Risk Factors, and Kidney Function) | 95% Confidence Interval (CI) |
|---|---|---|
| <6.0 | 0.79 | 0.70, 0.88 |
| 6.0-9.9 | 0.80 | 0.70, 0.92 |
Data from the Atherosclerosis Risk in Communities Study. nih.gov
Prediction of Mortality in Acute-on-Chronic Liver Failure
Recent research has explored the prognostic value of serum 1,5-AG levels in patients with acute-on-chronic liver failure (ACLF), a condition with high short-term mortality. nih.govnih.govxiahepublishing.com In patients with Hepatitis B virus (HBV)-related ACLF, serum 1,5-AG levels have been identified as a promising predictor of short-term mortality. nih.govnih.gov
A study involving 333 patients with HBV-ACLF found that serum 1,5-AG levels were significantly lower in non-survivors compared to survivors in both the derivation and validation cohorts. nih.govnih.gov This held true even for patients with co-existing diabetes. nih.gov The area under the curve (AUC) for 1,5-AG in predicting 28-day mortality was 0.811, indicating good predictive ability. nih.gov Furthermore, multivariate Cox regression analysis revealed that serum 1,5-AG levels were independently associated with 28-day mortality. nih.govnih.gov
The study also noted that as the number of failing organs increased, serum 1,5-AG levels significantly decreased. nih.gov Based on these findings, a novel predictive model, named ACTIG, was developed, incorporating 1,5-AG, age, total bilirubin (B190676) (TB), cholesterol, and the international normalized ratio (INR). nih.govnih.gov This model demonstrated superior performance in predicting 28-day mortality, with an AUC of 0.914, which was better than some existing prognostic scoring systems. nih.govnih.gov The ACTIG model was also comparable to other models in predicting 6-month mortality. nih.govnih.gov
Animal studies in mice with D-galactosamine/lipopolysaccharide-induced liver failure mirrored these clinical findings, showing significantly reduced serum 1,5-AG levels and a corresponding increase in urine and liver tissue. nih.govnih.gov
Table 2: Predictive Performance of 1,5-AG and the ACTIG Model for 28-Day Mortality in HBV-ACLF
| Biomarker/Model | Area Under the Curve (AUC) |
|---|---|
| 1,5-Anhydro-D-glucitol (1,5-AG) | 0.811 |
| ACTIG Model (1,5-AG, Age, TB, Cholesterol, INR) | 0.914 |
Data from a study on HBV-related Acute-on-Chronic Liver Failure. nih.govnih.gov
Factors Influencing 1,5-Anhydro-D-glucitol Levels as a Biomarker
Renal Function Considerations
The interpretation of 1,5-AG levels is intrinsically linked to renal function. umk.pl In a healthy state, 1,5-AG is freely filtered by the glomeruli and almost completely reabsorbed in the renal tubules. nih.govoup.com This process is competitively inhibited by glucose. frontiersin.orgnih.gov When blood glucose levels exceed the renal threshold for glucosuria (typically around 160-180 mg/dL), the reabsorption of 1,5-AG is suppressed, leading to its increased excretion in urine and a rapid drop in serum concentrations. oup.comfrontiersin.org
Therefore, impaired renal function can directly impact 1,5-AG levels, independent of glycemic status. In individuals with advanced renal failure (chronic kidney disease stages 4-5, with an eGFR < 30 ml/min/1.73 m²), the utility of 1,5-AG as a glycemic marker is considered limited. diabetesjournals.org However, in patients with mild to moderate kidney dysfunction (CKD stages 1-3), 1,5-AG may still be a useful indicator of glycemic control. diabetesjournals.org
Influence of Dietary Carbohydrates
While primarily influenced by urinary excretion due to hyperglycemia, serum 1,5-AG levels can also be affected by dietary intake. frontiersin.org 1,5-AG is a naturally occurring polyol found in various foods. caymanchem.com
A randomized clinical trial (OmniCarb) demonstrated that in adults without diabetes, both the type and amount of dietary carbohydrates can influence plasma 1,5-AG concentrations. researchgate.netnih.gov This finding challenges the long-held belief that 1,5-AG levels remain constant in the absence of hyperglycemic events. researchgate.netnih.gov The study found that reducing either the glycemic index or the proportion of carbohydrates in the diet led to a decrease in 1,5-AG levels. researchgate.net These effects were additive, meaning that a diet low in both glycemic index and carbohydrate content resulted in the most significant reduction in 1,5-AG. researchgate.net These dietary effects were confirmed even in a subgroup of participants with no documented hyperglycemia, suggesting a direct influence of diet on 1,5-AG levels. researchgate.net
Other factors that can influence 1,5-AG levels include the excessive intake of dairy products and the consumption of certain traditional Chinese herbal medicines, such as those containing Polygalae radix. umk.plfrontiersin.org
Therapeutic and Preventive Research Aspects of 1,5 Anhydro D Glucitol
Modulation of Glucose Homeostasis
1,5-Anhydro-D-glucitol (1,5-AG), a naturally occurring polyol, has demonstrated significant potential in modulating glucose homeostasis. Its effects are multifaceted, influencing both the absorption of dietary sugars and the excretion of glucose in hyperglycemic states.
Suppression of Dietary Sugar Levels (Glucose, Maltose, Sucrose)
Research has shown that 1,5-AG can suppress the levels of dietary sugars such as glucose, maltose, and sucrose (B13894). nih.govacs.orgresearchgate.net While it does not affect blood glucose levels under normal conditions, its suppressive effect on these dietary sugars is notable. nih.govacs.orgresearchgate.net Studies have indicated that 1,5-AG inhibits the activity of intestinal sucrase and maltase, which are enzymes responsible for the breakdown of sucrose and maltose, respectively. researchgate.netjst.go.jp This inhibition leads to a reduced absorption of these sugars from the diet.
Enhancement of Urinary Glucose Excretion in Hyperglycemia
In hyperglycemic conditions, the oral administration of 1,5-AG has been found to significantly increase the excretion of glucose in the urine. nih.govacs.orgresearchgate.net This is attributed to the competition between 1,5-AG and glucose for reabsorption in the renal tubules. hmdb.catandfonline.com When blood glucose levels exceed the renal threshold, the reabsorption of 1,5-AG is inhibited, leading to its excretion along with excess glucose. hmdb.catandfonline.comwikipedia.org This mechanism contributes to the lowering of blood glucose levels in individuals with hyperglycemia. nih.govacs.orgresearchgate.net
Role in Preventing Hyperglycemia and Metabolic Syndrome Progression
Dietary 1,5-AG has been identified as a promising agent in preventing the progression of hyperglycemia and metabolic syndrome. nih.govacs.orgresearchgate.net Long-term studies in diabetic mice have demonstrated the beneficial effects of 1,5-AG.
A study on db/db diabetic mice revealed that an 8-week diet containing 3% 1,5-AG resulted in a significant decrease in blood glucose levels compared to the control group. nih.govacs.org Furthermore, this intervention also led to a significant reduction in serum cholesterol levels. nih.govacs.org These findings suggest that the regular consumption of 1,5-AG could play a role in managing key markers of metabolic syndrome. nih.govacs.orgresearchgate.net
Table 1: Effect of 1,5-AG on Blood Glucose and Serum Cholesterol in db/db Diabetic Mice
| Treatment Group | Blood Glucose (mg/dL) | Serum Cholesterol (mg/dL) |
|---|---|---|
| Control | 438 ± 34 | 168.4 ± 9.8 |
| 3% 1,5-AG | 339 ± 30 | 110.2 ± 18.0 |
Potential as a Functional Sweetener
Given its ability to modulate glucose levels and its inherent sweet taste, 1,5-AG presents itself as a potential functional sweetener. nih.govacs.orgresearchgate.netresearchgate.net Unlike traditional sweeteners like sucrose, which can contribute to hyperglycemia, 1,5-AG offers a sweetening option that may concurrently help in managing blood sugar. nih.govacs.orgresearchgate.netresearchgate.net Its application in daily meals could be a strategic approach to inhibit the advancement of hyperglycemia and metabolic syndrome. nih.govacs.orgresearchgate.net
Role in Diabetes Prevention through Antioxidant Properties
Research indicates that 1,5-AG possesses antioxidant properties that may contribute to its role in diabetes prevention. researchgate.netjst.go.jpjst.go.jp A study involving KKAy mice, a model for type 2 diabetes, showed that supplemental feeding with 1,5-AG prevented the onset and development of diabetes by suppressing oxidative stress. jst.go.jpjst.go.jp
After a 7-week period, mice fed a diet containing 6% 1,5-AG exhibited lower levels of urine 8-hydroxy-2'-deoxyguanosine (B1666359) (a marker of oxidative DNA damage), fasting plasma glucose, insulin (B600854), total cholesterol, and triacylglycerol compared to the control group. jst.go.jpresearchgate.net These findings highlight the systemic antioxidant effect of 1,5-AG and its potential to prevent the onset of diabetes-related symptoms. jst.go.jpresearchgate.net
Table 2: Effects of 1,5-AG on Metabolic and Oxidative Stress Markers in KKAy Mice
| Parameter | Control Group | 6% 1,5-AG Group |
|---|---|---|
| Urine 8-hydroxy-2'-deoxyguanosine | Higher | Lower (p < 0.05) |
| Fasting Plasma Glucose | Higher | Lower (p < 0.05) |
| Insulin | Higher | Lower (p < 0.05) |
| Total Cholesterol | Higher | Lower (p < 0.05) |
| Triacylglycerol | Higher | Lower (p < 0.05) |
Data from a 7-week study. jst.go.jpresearchgate.net
Effects on Islet Beta-Cell Function in Prediabetes and Diabetes
Emerging research suggests a link between 1,5-AG levels and the function of pancreatic islet beta-cells, which are responsible for insulin production. nih.govfrontiersin.orgresearchgate.net In individuals with prediabetes and type 2 diabetes, lower levels of 1,5-AG have been associated with reduced insulin secretion capacity. nih.govfrontiersin.org
Studies have shown that 1,5-AG is correlated with basal insulin sensitivity and secretion, particularly with early-phase insulin secretion in newly diagnosed type 2 diabetes patients. frontiersin.orgnih.gov One study proposed that circulating 1,5-AG could serve as a biomarker for functional β-cell mass, even before the onset of diabetes. nih.govresearchgate.net Another investigation found a linear relationship between serum 1,5-AG and the acute C-peptide response to arginine, an indicator of responsive β-cell function. frontiersin.org However, some ex vivo and in vitro studies using isolated rat pancreas preparations did not find that short-term exposure to 1,5-AG enhanced insulin secretion. researchgate.net
Investigation as a Potential Therapeutic Agent
While extensively recognized as a biomarker for short-term glycemic control, research into 1,5-Anhydro-D-glucitol (1,5-AG) as a direct therapeutic agent is an emerging field. chemsynlab.com Studies have identified 1,5-AG as a potential therapeutic target for conditions linked to oxidative stress and cardiovascular disease. chemsynlab.com The compound has demonstrated antioxidative properties, suggesting a role in protecting the body against oxidative damage. chemsynlab.com
Research has explored the potential of supplemental 1,5-AG. One study investigated the effects of feeding 1,5-AG to KKAy mice, a model for type 2 diabetes. The results suggested that a diet supplemented with 6% 1,5-AG may help prevent the onset of diabetes-related symptoms, an effect attributed to its systemic antioxidant properties. researchgate.net
Closely related to 1,5-AG is its metabolic precursor, 1,5-anhydro-D-fructose (1,5-AF). In vivo, 1,5-AF is metabolized into 1,5-AG. thieme-connect.com Research has indicated that 1,5-AF itself has a range of bioactive properties, including antioxidant, anti-inflammatory, and antidiabetic effects. researchgate.netaging-us.com Studies suggest 1,5-AF could be a potential therapeutic agent for diabetes by promoting the secretion of endogenous glucagon-like peptide-1 (GLP-1) and may also reduce the risk of arteriosclerosis development. researchgate.net Furthermore, 1,5-AG has been observed to stimulate insulin secretion in rodent insulinoma cell lines, an effect that was concentration-dependent and additive with glucose. thieme-connect.com These findings collectively point towards the therapeutic potential of 1,5-AG and its related compounds, warranting further investigation into their roles beyond glycemic monitoring. chemsynlab.com
Inhibition of Protein Tyrosine Phosphatase-1B (PTP1B) and Alpha-Glucosidase Enzymes by Derivatives
Derivatives of 1,5-Anhydro-D-glucitol have been a significant focus of research for their potential to inhibit key enzymes involved in glucose metabolism, positioning them as promising candidates for the development of novel anti-diabetic medications. acs.org Specifically, gallotannins containing a 1,5-AG core, which are notably produced by plants of the Acer (maple) genus, have demonstrated potent inhibitory activities. researchgate.netcore.ac.uk
Research has revealed that the inhibitory strength of these derivatives is closely linked to their molecular structure, particularly the number and placement of galloyl groups attached to the 1,5-AG core. researchgate.net
Inhibition of Protein Tyrosine Phosphatase-1B (PTP1B)
PTP1B is a key negative regulator of insulin and leptin signaling pathways, making its inhibition a prime target for treating type 2 diabetes and obesity. Studies have successfully isolated and identified 1,5-AG derivatives from the leaves of Acer ginnala Maxim. that exhibit dual inhibitory action against both PTP1B and α-glucosidase. nih.gov Bioactivity evaluations of these isolated compounds, which include galloylated flavonol rhamnosides and galloylated flavanols, revealed significant PTP1B inhibitory effects. nih.govresearchgate.net
Table 1: PTP1B Inhibition by 1,5-Anhydro-D-glucitol Derivatives and Associated Compounds
| Compound Type | Source | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 1,5-anhydro-d-glucitol derivatives, galloylated flavonol rhamnosides, and galloylated flavanols | Acer ginnala Maxim. | 3.46–12.65 | nih.gov |
| Ursolic Acid (Positive Control) | N/A | 5.10 | nih.gov |
Inhibition of Alpha-Glucosidase
Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate absorption and lower post-meal blood glucose spikes. Numerous studies have highlighted the potent α-glucosidase inhibitory activity of 1,5-AG derivatives. core.ac.uk
Compounds isolated from various Acer species have shown remarkable efficacy. For instance, maplexin E, a gallotannin from Acer rubrum L., was found to be approximately 20 times more potent than acarbose, a commonly used α-glucosidase inhibiting drug. researchgate.net Similarly, research on synthetic carbohydrate-based phenolic compounds demonstrated that varying the position of the galloyl group on the 1,5-AG core alters the inhibitory activity, with a galloyl unit at the C-2 position showing particularly strong inhibition. mdpi.com The activity was also shown to increase with the number of galloyl units. mdpi.com
A 2023 study on compounds from Acer ginnala Maxim. leaves identified 1,5-AG derivatives and galloylated flavonoids as potent dual inhibitors of both PTP1B and α-glucosidase. nih.gov
Table 2: Alpha-Glucosidase Inhibition by 1,5-Anhydro-D-glucitol Derivatives and Associated Compounds
| Compound/Derivative | Source/Type | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 1,5-anhydro-d-glucitol derivatives, galloylated flavonol rhamnosides, and galloylated flavanols | Acer ginnala Maxim. | 0.88–6.06 | nih.gov |
| 2,3,4,6-tetra-O-galloyl-1,5-AG (maplexin J) | Synthetic | 2.59-2.88 | jst.go.jp |
| 1,5-AMan derivative | Synthetic | 5.19 | jst.go.jp |
| Maplexin E | Acer rubrum L. | 8 | researchgate.net |
| Acarbose (Positive Control) | N/A | 141.62 | nih.gov |
| Acarbose (Positive Control) | N/A | 160 | researchgate.net |
These findings underscore the therapeutic potential of 1,5-AG derivatives as enzyme inhibitors for managing hyperglycemia. researchgate.netnih.govmdpi.com
Analytical Methodologies for 1,5 Anhydro D Glucitol Research
Quantification in Biological Samples
1,5-Anhydro-D-glucitol can be measured in a variety of biological fluids, including serum, plasma, urine, saliva, and cerebrospinal fluid. frontiersin.org The choice of sample type often depends on the specific clinical or research question being addressed. For instance, serum and plasma are the most common matrices for assessing glycemic control, while saliva has been explored as a non-invasive alternative. frontiersin.orgfrontiersin.org
The concentration of 1,5-AG in biological samples can be influenced by several factors. In healthy individuals, serum levels of 1,5-AG are maintained within a relatively stable range. However, in individuals with diabetes mellitus, particularly those with poor glycemic control, the serum concentration of 1,5-AG is significantly lower. asm.organnlabmed.org This is because high levels of glucose in the blood competitively inhibit the reabsorption of 1,5-AG in the kidneys. asm.orgumk.pl
Reference ranges for 1,5-AG can vary depending on the population and the analytical method used. For example, one study in the United States established a reference range of 8.4–28.7 μg/mL in a healthy population. frontiersin.org Another study in Jiangsu Province, China, reported reference intervals of 15.8–52.6 μg/mL for males and 14.3–48.0 μg/mL for females. frontiersin.org In saliva, the normal reference interval measured by liquid chromatography-mass spectrometry (LC-MS) has been reported as 0.086 to 1.627 μg/mL. frontiersin.org
It is important to note that sample handling and storage can affect the stability of 1,5-AG. For blood samples, 1,5-AG is stable for 7 days at 2-8°C and for 5 days at 22°C. For long-term storage, freezing at -80°C is recommended, and the compound can withstand at least three freeze-thaw cycles. umk.pl
Chromatographic Techniques
Chromatographic methods are widely used for the precise and sensitive quantification of 1,5-AG. These techniques separate 1,5-AG from other components in the biological matrix, allowing for accurate measurement. While sensitive and precise, these methods can be more time-consuming and cumbersome compared to enzymatic assays. umk.pl
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust method for the determination of 1,5-AG. asm.org Various HPLC-based approaches have been developed. One common method involves deproteinizing the serum or plasma sample, followed by separation on an anion-exchange column. nih.govnih.gov Pulsed amperometric detection (PAD) with a gold electrode is often used for detection, offering high sensitivity. nih.gov The detection limits for HPLC methods are typically in the range of 100 to 200 ng/mL. umk.plnih.gov
To improve the accuracy of quantification, an internal standard such as erythritol (B158007) may be added to the sample. nih.gov Sample preparation for HPLC analysis can involve passing the deproteinized sample through a multi-layer ion-exchange column to remove interfering substances. nih.gov This ensures that 1,5-AG is efficiently recovered for analysis. nih.gov
Interactive Data Table: Comparison of HPLC Methods for 1,5-AG Analysis
| Feature | Method 1 | Method 2 |
| Column Type | CarboPac MA1 ion exchange nih.gov | Three-layer ion exchange (anion and cation) nih.gov |
| Eluent | 80 mmol/l sodium hydroxide (B78521) nih.gov | Not specified |
| Detection | Pulsed amperometry nih.gov | Pulsed amperometric detection nih.gov |
| Internal Standard | Erythritol nih.gov | Not specified |
| Sample Preparation | Deproteinization with trichloroacetic acid, neutralization with anion exchange resin nih.gov | Deproteinization with trichloroacetic acid, passage through a three-layer column nih.gov |
| Detection Limit | Not specified | 0.1 mg/L of plasma nih.gov |
| Linear Range | Not specified | Up to 40 mg/L nih.gov |
| Analytical Recovery | Not specified | 96-103% nih.gov |
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique for the quantification of 1,5-AG. asm.org This method offers high sensitivity and specificity. frontiersin.org However, it typically requires a more laborious sample preparation process, which includes deproteinization, often coupled with ion-exchange chromatography, followed by a derivatization step, such as acetylation, to make the compound volatile for gas chromatography. umk.plnih.gov
GC/MS has been used to measure 1,5-AG concentrations in the blood plasma of diabetic patients and healthy controls. annlabmed.orgcapes.gov.br Studies have shown a significant reduction in 1,5-AG levels in diabetic patients compared to healthy individuals when measured by GC/MS. annlabmed.org The method has also been used to investigate the correlation between 1,5-AG and other markers of glycemic control, such as HbA1c and plasma glucose. annlabmed.org
Hydrophilic Interaction Liquid Chromatography/MS3 (HILIC/MS3)
For the analysis of 1,5-AG in urine, where concentrations are significantly lower than in plasma, a highly sensitive method is required. umk.pl Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with triple quadrupole mass spectrometry (MS/MS/MS or MS3) provides a sensitive and selective method for determining 1,5-AG in urine. umk.pldntb.gov.ua This technique allows for quantification in small sample volumes, such as 50 μL of human urine. nih.gov The use of HILIC is advantageous for retaining and separating highly polar compounds like 1,5-AG. researchgate.net
Enzymatic Assay Development
Enzymatic assays offer a more straightforward and less laborious alternative to chromatographic methods for the routine clinical measurement of 1,5-AG. frontiersin.orgasm.org These assays are based on the specific enzymatic conversion of 1,5-AG, leading to a measurable product. chemsynlab.com
Pyranose Oxidase-Based Methods
A common enzymatic method for determining 1,5-AG utilizes the enzyme pyranose oxidase. asm.org In this assay, pyranose oxidase catalyzes the oxidation of 1,5-AG to produce hydrogen peroxide (H₂O₂). umk.plchegg.com The hydrogen peroxide is then quantified in a subsequent reaction, often a colorimetric one, to determine the concentration of 1,5-AG. umk.pl
To prevent interference from the high levels of glucose typically present in blood samples, a preliminary step is included to remove or convert glucose. asm.org This can be achieved by passing the sample through a column to remove glucose or by enzymatically converting glucose to glucose-6-phosphate, which is not a substrate for pyranose oxidase. asm.orgumk.pl
Several commercial kits are available that are based on this principle, such as the GlycoMark™ assay used in the USA and the Determiner-L assay used in Japan. frontiersin.orgumk.pl These assays have been shown to have a high correlation with mass spectrometry measurements of serum 1,5-AG. frontiersin.orgcornell.edu However, when applied to saliva, the GlycoMark™ assay's signal was found to be dominated by galactose, which is structurally similar to 1,5-AG, indicating that modifications would be needed for accurate saliva measurements. cornell.edu
Interactive Data Table: Overview of Pyranose Oxidase-Based Assays
| Assay Component | Principle of Action |
| Glucose Removal/Conversion | Endogenous glucose is converted to glucose-6-phosphate by glucokinase to prevent interference. umk.pl |
| 1,5-AG Oxidation | Pyranose oxidase oxidizes 1,5-AG, producing hydrogen peroxide (H₂O₂). umk.pl |
| Detection | Peroxidase catalyzes a reaction between H₂O₂ and a chromogen (e.g., 4-aminoantipyrine (B1666024) and TOOS) to form a colored product. umk.pl |
| Measurement | The absorbance of the colored product is measured spectrophotometrically (e.g., at 546 nm) and is proportional to the 1,5-AG concentration. umk.pl |
Integration with Glucokinase and ATP-Regenerating Systems
Enzymatic assays for 1,5-AG often incorporate a preliminary step to eliminate interference from the high concentrations of glucose typically present in biological samples. This is commonly achieved through the integration of glucokinase and an Adenosine triphosphate (ATP)-regenerating system.
In this preparatory phase, glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate, a compound that does not react with the enzymes used in the subsequent detection of 1,5-AG. chopo.com.mx To ensure this reaction proceeds to completion, an ATP-regenerating system, often consisting of pyruvate (B1213749) kinase and phosphoenolpyruvate (B93156), is employed. chopo.com.mxwikipedia.org As ATP is consumed in the phosphorylation of glucose, pyruvate kinase facilitates the transfer of a phosphate (B84403) group from phosphoenolpyruvate to Adenosine diphosphate (B83284) (ADP), thereby regenerating ATP. chopo.com.mx This enzymatic "pre-treatment" renders the assay specific for 1,5-AG. chopo.com.mx
Colorimetric Detection Systems
Following the removal of glucose, the actual quantification of 1,5-AG is frequently accomplished using a colorimetric detection system. A common approach involves the oxidation of 1,5-AG by the enzyme pyranose oxidase, which generates hydrogen peroxide (H₂O₂) as a byproduct. wikipedia.orgnih.gov The amount of H₂O₂ produced is directly proportional to the concentration of 1,5-AG in the sample. wikipedia.org
This H₂O₂ is then detected colorimetrically. In the presence of peroxidase, the H₂O₂ reacts with a chromogenic substrate to produce a colored product. wikipedia.orgnih.gov For instance, the reaction can form Bindshedler's Green or utilize substrates like 4-aminoantipyrine and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline sodium dehydrate (TOOS). nih.govumk.pl The intensity of the resulting color, which can be measured by absorbance at a specific wavelength (e.g., 546 nm or 460 nm), correlates directly with the initial 1,5-AG concentration. umk.pl
Recent advancements have also explored the use of graphene quantum dots as peroxidase mimetics in colorimetric assays. frontiersin.orgresearchgate.net In such systems, the H₂O₂ generated from the oxidation of 1,5-AG by pyranose oxidase catalyzes the oxidation of a substrate like 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) by the graphene quantum dots, resulting in a blue-colored product that can be quantified. researchgate.net
Sample Preparation Techniques (e.g., Mini-column Chromatography)
Effective sample preparation is critical to remove interfering substances before the analysis of 1,5-AG. Mini-column chromatography is a frequently used technique for this purpose. nih.govmednexus.orgsemanticscholar.org These columns are often packed with ion-exchange resins to separate 1,5-AG from other components in the sample matrix, such as proteins and other charged molecules. umk.plsemanticscholar.org For example, a two-layer microcolumn with cation-exchange resins can be used to deproteinize plasma samples. semanticscholar.org In a fully automated flow-injection system, serum samples can be directly injected into a clean-up column to eliminate interferences prior to the enzymatic reaction. nih.gov This automated approach allows for rapid sample processing, with the ability to assay numerous samples per hour. nih.govoup.com
Mass Spectrometry (MS) Measurements
Mass spectrometry (MS), often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), provides a highly sensitive and specific method for the determination of 1,5-AG. umk.plfrontiersin.orgnih.gov GC-MS analysis typically requires a derivatization step to make the polar 1,5-AG molecule volatile. umk.pliiarjournals.org LC-MS methods can analyze 1,5-AG directly in biological fluids, often with minimal sample preparation. umk.pl For instance, a rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous determination of 1,5-AG and other saccharide metabolites in urine. frontiersin.org
MS-based methods are considered a gold standard for accuracy and are often used to validate other analytical techniques. nih.govoup.com For example, a high correlation has been demonstrated between a fully automated flow-injection system and GC-MS. nih.govoup.com However, a discrepancy has been noted in salivary analysis, where an enzymatic assay did not correlate well with MS measurements due to interference from galactose, highlighting the importance of method-specific validation. frontiersin.orgnih.gov
Method Validation and Performance Characteristics (Specificity, Sensitivity, Precision, Correlation)
The validation of any analytical method for 1,5-AG is crucial to ensure reliable and accurate results. Key performance characteristics that are evaluated include specificity, sensitivity, precision, and correlation with established methods.
Specificity: The ability of an assay to measure only 1,5-AG without interference from other substances is paramount. For enzymatic assays, the use of glucokinase to remove glucose is a key step in achieving specificity. chopo.com.mx However, interference from structurally similar compounds like galactose can be an issue in certain matrices and methods. frontiersin.orgnih.gov
Sensitivity: The sensitivity of an assay is defined by its limit of detection (LOD) and limit of quantification (LOQ). For colorimetric methods, detection limits have been reported in the micromolar range, for instance, 1.2 µmol/L for a flow-injection system and as low as 0.144 µg/mL for a graphene quantum dot-based assay. nih.govfrontiersin.orgnih.gov Electrochemical biosensors have shown detection limits around 38.2 μg/mL. nih.gov
Precision: Precision refers to the reproducibility of the measurements and is typically expressed as the coefficient of variation (CV). Automated systems have demonstrated excellent precision with CVs of less than 2%. nih.govoup.com For other methods, intra-assay CVs of 4.9% and inter-assay CVs of 3.7% have been reported. semanticscholar.org
Correlation: New methods are often correlated with established reference methods like GC-MS to demonstrate their accuracy. A high correlation coefficient (r-value) indicates good agreement between the methods. For example, a flow-injection system showed a correlation of r = 0.997 with GC-MS. nih.govoup.com A high correlation (r² = 0.902) was also found between the Glycomark™ assay and mass spectrometry for serum 1,5-AG. nih.gov
The table below summarizes the performance characteristics of various analytical methods for 1,5-Anhydro-D-glucitol.
| Analytical Method | Key Performance Characteristic | Reported Value | Source |
|---|---|---|---|
| Flow-Injection System (Colorimetric) | Limit of Detection | 1.2 µmol/L | nih.gov |
| Flow-Injection System (Colorimetric) | Correlation with GC-MS (r) | 0.997 | nih.govoup.com |
| Flow-Injection System (Colorimetric) | Imprecision (CV) | < 2% | nih.govoup.com |
| Graphene Quantum Dot-Based Assay (Colorimetric) | Limit of Detection | ~0.144 µg/mL | frontiersin.orgnih.gov |
| Graphene Quantum Dot-Based Assay (Colorimetric) | Linear Range | 20.0–100.0 μg/mL | frontiersin.orgnih.gov |
| Paper-Based Sensor | Limit of Detection | ~3.2 µg/mL | nih.gov |
| Electrochemical Biosensor | Limit of Detection | ~38.2 μg/mL | nih.gov |
| Electrochemical Biosensor | Linear Range | 0.1–2.0 mg/mL | nih.gov |
| Enzymatic Method (Column Chromatography) | Intra-assay CV | 4.9% | semanticscholar.org |
| Enzymatic Method (Column Chromatography) | Inter-assay CV | 3.7% | semanticscholar.org |
| Enzymatic Method (Column Chromatography) | Mean Recovery | 96.6% | semanticscholar.org |
Non-Invasive Measurement Methods (e.g., Salivary 1,5-Anhydro-D-glucitol)
The development of non-invasive methods for monitoring glycemic status is an area of active research, with saliva emerging as a promising alternative to blood. nih.govoup.comnih.govoup.com Studies have shown that 1,5-AG levels in saliva are strongly associated with its concentrations in blood plasma. nih.govoup.com A significant negative correlation has been observed between salivary 1,5-AG and blood glucose and HbA1c levels. oup.comnih.govoup.com This suggests that salivary 1,5-AG could serve as a non-invasive marker for short-term glycemic control. wikipedia.orgoup.comnih.govoup.com
Metabolomic studies using mass spectrometry have successfully identified and quantified 1,5-AG in saliva, demonstrating its potential as a biomarker for type 2 diabetes. oup.comnih.govoup.com However, the translation of these findings into a simple, routine assay has faced challenges. For instance, the commercially available GlycoMark™ assay, while reliable for serum, did not show good correlation with MS measurements when applied to saliva due to interference from galactose. frontiersin.orgnih.govnih.gov This underscores the need for further development and validation of assays specifically designed for the accurate measurement of 1,5-AG in saliva. nih.gov Despite these hurdles, the prospect of a non-invasive salivary test for 1,5-AG remains a significant goal for improving diabetes screening and management. nih.govoup.comnih.govoup.comtdl.org
Future Directions and Emerging Research in 1,5 Anhydro D Glucitol
Exploration of Role in Other Disease States
While extensively studied in the context of diabetes, the involvement of 1,5-AG in other pathophysiological conditions is a burgeoning area of investigation. Preliminary findings suggest that this polyol may play a role in cancer, neurodegenerative diseases, and other age-related brain disorders.
Cancer
Emerging research has begun to shed light on a potential role for 1,5-AG in the progression of certain cancers. A recent study has implicated 1,5-AG in promoting the advancement of pre-B acute lymphocytic leukemia (pre-B ALL). nih.gov The investigation revealed that 1,5-AG can drive the proliferation of pre-B ALL cells by augmenting glycolysis and inducing oxidative stress. nih.gov Mechanistically, the pro-tumor activity of 1,5-AG was found to be regulated by the ROS-dependent mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway. nih.gov
Conversely, other research has shown that 1,5-anhydro-D-fructose (1,5-AF), a precursor to 1,5-AG, exhibits anticancer effects. thieme-connect.com Additionally, ascopyrone P (APP), another metabolite in the anhydrofructose pathway, has been demonstrated to interfere with tumor growth and metastasis in animal models. thieme-connect.com These contrasting findings highlight the complexity of the metabolic pathways involving 1,5-AG and underscore the need for further research to delineate its precise role in different cancer types.
Neurodegenerative Diseases
The neuroprotective potential of 1,5-AG, largely through its precursor 1,5-AF, is a significant area of emerging research. Studies have demonstrated that 1,5-AF exhibits neuroprotective properties in models of aging-associated brain diseases. The mechanism appears to involve the activation of AMP-activated protein kinase (AMPK), a crucial enzyme for cellular energy homeostasis that has been linked to neuroprotection.
In vitro studies using rotenone (B1679576) to induce neuronal damage, a model for Parkinson's disease, have shown that 1,5-AF can protect neurons. mdpi.com This protective effect is associated with the upregulation of peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α) and an increase in mitochondrial activity. mdpi.com Given that 1,5-AF is rapidly metabolized to 1,5-AG in vivo, it is hypothesized that the neuroprotective effects observed with 1,5-AF administration are, at least in part, attributable to 1,5-AG. nih.govresearchgate.net
Aging-Associated Brain Diseases
Expanding on the neuroprotective theme, research is exploring the effects of the 1,5-AF/1,5-AG axis on a broader range of aging-associated brain diseases. Studies using animal models of acute ischemic stroke and age-related cognitive decline have shown that administration of 1,5-AF can reduce cerebral infarct volume, lessen neurological deficits, and alleviate declines in motor and cognitive function. aging-us.comaging-us.comresearchgate.net
The underlying mechanism is believed to be the activation of the AMPK/PGC-1α/brain-derived neurotrophic factor (BDNF) pathway. aging-us.comaging-us.comresearchgate.net This pathway is critical for neurovascular protection and plasticity. The findings suggest that 1,5-AF, and by extension its metabolite 1,5-AG, could induce endogenous neurovascular protection, potentially offering a preventive strategy against the neurological decline associated with aging. aging-us.comaging-us.comresearchgate.net
Development of More Specific and Sensitive Analytical Methods
The accurate quantification of 1,5-AG in biological samples is paramount for its clinical and research applications. While established methods exist, the pursuit of more specific, sensitive, and user-friendly analytical techniques is ongoing.
Current detection methods for 1,5-AG primarily fall into two categories: mass spectrometry and enzymatic assays. nih.gov Gas chromatography/mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offer high sensitivity and accuracy but can be cumbersome and are not always practical for routine clinical use. nih.gov Enzymatic assays, such as the commercially available GlycoMark™ assay, are more widely used in clinical settings due to their automation and reproducibility. frontiersin.orgnih.gov
However, the development of novel analytical platforms continues. Recent advancements include enzyme-based sensors and electrochemical biosensors, which hold the promise of providing simpler, more cost-effective, and point-of-care testing options. frontiersin.orgmdpi.comresearchgate.net For instance, an organic field-effect transistor (OFET)-based biosensor has been developed for the detection of 1,5-AG. mdpi.com These emerging technologies aim to improve upon the limitations of current methods, such as the potential for interference from other substances in enzymatic assays when applied to samples like saliva. frontiersin.orgnih.gov
| Analytical Method | Principle | Advantages | Disadvantages | Primary Application |
|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of 1,5-AG followed by mass-based detection. | High sensitivity and specificity. nih.gov | Requires derivatization, cumbersome sample preparation. nih.gov | Research, detection in low-concentration samples (e.g., saliva). nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Liquid-phase separation of 1,5-AG followed by mass-based detection. | High sensitivity and precision. frontiersin.org | High cost, complex instrumentation. frontiersin.org | Research, validation of other methods. frontiersin.org |
| Enzymatic Assays (e.g., GlycoMark™) | Enzymatic oxidation of 1,5-AG to produce a detectable signal (e.g., colorimetric). wikipedia.org | Automated, reproducible, widely used in clinics. frontiersin.orgnih.gov | Potential for interference from other pyranose structures in certain sample types. frontiersin.org | Clinical monitoring of glycemic control. nih.gov |
| Electrochemical Biosensors | Enzyme-modified electrode detects the electrochemical products of 1,5-AG oxidation. | Potential for low cost, portability, and point-of-care use. researchgate.net | Still in development, may require further optimization for sensitivity and specificity. mdpi.com | Emerging research, future point-of-care diagnostics. |
Further Elucidation of Undefined Biological Roles
Beyond its well-documented interaction with glucose at the renal tubules, the full spectrum of 1,5-AG's biological roles remains to be fully elucidated. wikipedia.orgtandfonline.com It is known to be a naturally occurring polyol found in many foods and is generally considered metabolically inert. wikipedia.orgnih.gov However, emerging evidence suggests it may have more active physiological functions.
For example, some studies have indicated that 1,5-AG may be involved in insulin (B600854) secretion. researchgate.net Additionally, its precursor, 1,5-AF, is known to be produced from the degradation of glycogen (B147801), suggesting an endogenous pathway for 1,5-AG synthesis. thieme-connect.comresearchgate.net The maintenance of stable 1,5-AG levels in the body under normal glycemic conditions points to a homeostatically regulated system, the full implications of which are not yet understood. researchgate.net Further research is needed to unravel these more subtle, yet potentially significant, biological activities of 1,5-AG and its related metabolites.
Large-Scale Clinical Trials and Multi-Center Studies
To translate the promising findings from preclinical and smaller observational studies into robust clinical practice, there is a clear need for large-scale, multi-center clinical trials. While numerous studies have retrospectively correlated 1,5-AG levels with various clinical outcomes, prospective trials are essential to establish causality and determine its true value as a predictive and prognostic biomarker. frontiersin.org
Therapeutic Potential Beyond Glycemic Regulation
While 1,5-AG has been extensively validated as a sensitive indicator of short-term glycemic fluctuations, a growing body of evidence suggests its clinical significance extends to conditions not directly related to diabetes mellitus. Low serum levels of 1,5-AG have been associated with an increased risk for several non-glycemic pathologies, positioning it as a potential biomarker for broader health assessments.
Cardiovascular and Cerebrovascular Diseases
A significant area of investigation is the link between 1,5-AG levels and cardiovascular health. Studies have demonstrated that low 1,5-AG values are predictive of coronary artery disease (CAD) even in individuals without diabetes. nih.gov One study found that in a non-diabetic population undergoing coronary angiography, lower 1,5-AG levels were an independent predictor of CAD. nih.gov Specifically, patients with CAD had significantly lower 1,5-AG values compared to those without CAD. nih.gov
Further research has solidified the role of 1,5-AG as a prognostic marker for cardiovascular and cerebrovascular events. Low 1,5-AG levels have been shown to predict major adverse cardiac and cerebrovascular events (MACCE) in non-diabetic patients without pre-existing coronary artery disease. nih.gov Additionally, in patients with acute coronary syndrome and well-controlled HbA1c levels (less than 7.0%), low 1,5-AG was a predictor of long-term cardiac mortality. nih.gov The measurement of serum 1,5-AG has also been suggested as a useful tool for identifying men at high risk for cardiovascular disease, irrespective of their diabetic status. nih.gov In patients with well-controlled diabetes, low serum 1,5-AG has been identified as a marker for acute ischemic stroke or transient ischemic attacks. nih.gov
A large-scale study, the Atherosclerosis Risk in Communities (ARIC) study, provided further evidence for the prognostic value of 1,5-AG. The study found that individuals with diabetes and low 1,5-AG levels (<6.0 μg/mL) had a significantly increased risk of coronary heart disease, ischemic stroke, heart failure, and mortality over a 20-year follow-up period compared to those with higher 1,5-AG levels and no diabetes. researchgate.net Even in individuals with diabetes, low 1,5-AG was associated with subclinical cardiovascular disease, particularly chronic subclinical myocardial damage. diabetesjournals.org
| Condition | Patient Population | Key Finding | Reference |
|---|---|---|---|
| Coronary Artery Disease (CAD) | Non-diabetic patients | Independent predictor of CAD prevalence. | nih.gov |
| Major Adverse Cardiac and Cerebrovascular Events (MACCE) | Non-diabetic patients without CAD | Low 1,5-AG predicts MACCE. | nih.gov |
| Long-term Cardiac Mortality | Patients with acute coronary syndrome and HbA1c < 7.0% | Low 1,5-AG predicts long-term cardiac mortality. | nih.gov |
| Cardiovascular Disease (CVD) Risk | Men (with or without diabetes) | Useful for detecting high-risk individuals for CVD. | nih.gov |
| Acute Ischemic Stroke/Transient Ischemic Attack | Patients with well-controlled diabetes | Marker for acute ischemic events. | nih.gov |
| Cancer Mortality | Japanese men with normal glucose tolerance | Associated with increased risk of cancer death. | bmj.com |
Oncology
Emerging research has also pointed towards a potential association between 1,5-AG levels and cancer mortality. A study conducted in a Japanese population with normal glucose tolerance found that lower levels of 1,5-AG were associated with an increased risk of death from cancer in men, an association that remained even after adjusting for HbA1c levels. bmj.com This suggests that glucose spikes, which are reflected by low 1,5-AG, may play a role in cancer mortality, independent of chronic hyperglycemia. bmj.com
Inflammatory Conditions
The precursor to 1,5-AG, 1,5-anhydro-D-fructose (1,5-AF), has demonstrated anti-inflammatory properties. aging-us.com Studies have shown that 1,5-AF can inhibit inflammatory cytokines and microglial activation in the brain, suggesting a potential therapeutic role in neuroinflammatory conditions. aging-us.com While this research focuses on the precursor, it opens up avenues for investigating the anti-inflammatory potential of 1,5-AG itself.
Advanced Molecular Studies and Structural Biology of 1,5-Anhydro-D-glucitol Derivatives
In parallel with the exploration of its therapeutic potential, significant research efforts are being directed towards the synthesis, characterization, and biological evaluation of novel derivatives of 1,5-Anhydro-D-glucitol. These studies aim to understand the structure-activity relationships of these compounds and to develop new molecules with enhanced therapeutic properties.
Synthesis and Biological Evaluation of Novel Derivatives
Researchers have successfully synthesized a variety of 1,5-AG derivatives, including gallotannins and neoflavonoids, and evaluated their biological activities. For instance, a study on gallotannin derivatives with a 1,5-anhydroalditol core investigated their antioxidant and α-glucosidase inhibitory activities. jst.go.jp The findings indicated that the potency of antioxidant activity increased with the number of galloyl moieties attached to the 1,5-AG core. jst.go.jp
In another study, novel neoflavonoid derivatives were synthesized and screened for their antioxidant, α-glucosidase inhibitory, aldose reductase 2 (ALR2) inhibitory, and advanced glycation end-product (AGEs) formation inhibitory effects. rsc.org Several of these derivatives demonstrated significant biological activities, highlighting the potential of modifying the 1,5-AG structure to target various pathological pathways. rsc.org
From the leaves of Acer ginnala Maxim., researchers have isolated and structurally identified new 1,5-anhydro-D-glucitol derivatives. nih.gov Bioactivity evaluation of these compounds revealed inhibitory effects on both protein tyrosine phosphatase-1B (PTP1B) and α-glucosidase, two important targets in the management of diabetes. nih.gov
| Derivative Class | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| Gallotannin derivatives | Antioxidant, α-Glucosidase inhibition | Activity increases with the number of galloyl groups. | jst.go.jp |
| Neoflavonoid derivatives | Antioxidant, α-Glucosidase inhibition, ALR2 inhibition, AGEs formation inhibition | Demonstrated a broad spectrum of inhibitory activities. | rsc.org |
| Derivatives from Acer ginnala | PTP1B inhibition, α-Glucosidase inhibition | Showed dual inhibitory effects. | nih.gov |
Structural Biology and Molecular Docking
To understand the mechanisms of action of these derivatives at a molecular level, advanced analytical techniques are being employed. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are crucial for elucidating the three-dimensional structures of these compounds. nih.govresearchgate.net This structural information is vital for understanding how these molecules interact with their biological targets.
Molecular docking studies have become an indispensable tool in this field, providing insights into the binding modes of 1,5-AG derivatives with various enzymes and receptors. mdpi.commdpi.comremedypublications.com For example, in the study of derivatives from Acer ginnala, molecular docking was used to support the observed inhibitory activities against PTP1B and α-glucosidase by predicting the binding interactions within the active sites of these enzymes. nih.gov Similarly, molecular docking has been used to investigate the binding of pyrimidine (B1678525) derivatives to their targets, helping to rationalize their observed biological effects. remedypublications.com These computational approaches, combined with experimental data, are accelerating the design and development of more potent and selective 1,5-AG-based therapeutic agents.
Q & A
Q. What are the key physicochemical properties of 1,5-AG critical for experimental design?
- Answer : 1,5-AG (C₆H₁₂O₅; MW 164.16) exhibits metabolic stability due to its closed pyran ring structure and renal reabsorption efficiency (99.9%) . Solubility varies by solvent: 30 mg/mL in DMF, 25 mg/mL in DMSO, and 10 mg/mL in PBS (pH 7.2). For poorly soluble batches, heating to 37°C with sonication improves dissolution . Storage at -20°C ensures stability for ≤6 months, while -80°C storage is optimal for short-term use (≤1 month). These properties necessitate careful preparation of stock solutions (e.g., DMSO-based) and in vivo formulations .
Q. How does 1,5-AG compare to HbA1c as a glycemic marker in diabetes research?
- Answer : 1,5-AG reflects short-term glycemic excursions (48 hours–2 weeks), whereas HbA1c indicates long-term glucose control (8–12 weeks). Serum 1,5-AG inversely correlates with HbA1c (Spearman ρ = -0.6459) but is more sensitive to postprandial hyperglycemia and hypoglycemic episodes . For example, repeated hypoglycemia reduces serum 1,5-AG levels due to competitive renal glucose reabsorption, a phenomenon not captured by HbA1c . Methodologically, enzyme assays (e.g., Diazyme DZ152A kit) or HPLC with UV detection (308 nm) are preferred for quantification .
Advanced Research Questions
Q. What experimental models are suitable for studying 1,5-AG metabolism and pharmacokinetics?
- Answer : Microminipigs (MMPigs) are ideal due to physiological similarities to humans in lipoprotein metabolism, organ anatomy, and circadian rhythms. Intravenous/oral 1,5-AG administration in MMPigs showed rapid conversion from 1,5-anhydro-D-fructose (1,5-AF) with a Tₘₐₓ of 2 hours and half-life of 5.46 hours . Human trials complement animal models: oral 1,5-AF in humans results in urinary 1,5-AG excretion peaking at 2 hours (122.8 ± 8.6 mg/8 hours), confirming in vivo metabolic pathways .
Q. How can researchers resolve discrepancies between 1,5-AG and HbA1c data in longitudinal studies?
- Answer : Discordance arises due to differing glycemic windows. In a 8-week trial, 76.6% concordance was observed between 1,5-AG increases and HbA1c decreases. For robust analysis:
Q. What enzymatic pathways regulate 1,5-AG metabolism, and how can they be targeted?
- Answer : The enzyme AKR1CL2 catalyzes NADPH-dependent reduction of 1,5-AF to 1,5-AG . Inhibiting AKR1CL2 (e.g., via siRNA or aldose reductase inhibitors) alters 1,5-AG production, useful for studying metabolic flux. Conversely, hepatic glycogenolysis via the "third pathway" generates endogenous 1,5-AG, detectable in rat models using GC-MS .
Q. What methodological considerations are critical for detecting 1,5-AG in pharmacokinetic studies?
- Answer :
- HPLC-UV Setup : Use a MCIGEL CK08S column (1.0 mL/min flow rate, 100 µL injection volume) with detection at 308 nm. This method selectively quantifies 1,5-AG without interference from glucose or fructose .
- Sample Handling : Collect plasma within 48 hours post-administration to capture decay kinetics (T₁/₂ = 3.23 hours in MMPigs) .
- Urinary Excretion : Normalize 1,5-AG levels to creatinine to account for renal variability .
Q. How to design longitudinal studies evaluating 1,5-AG as a biomarker for diabetic complications?
- Answer :
- Cohort Selection : Include type 2 diabetes patients stratified by HbA1c (e.g., <7% vs. ≥9%) and urinary albumin-to-creatinine ratio (UACR) for diabetic kidney disease (DKD) .
- Assay Harmonization : Use standardized kits (e.g., GlycoMark) to minimize inter-lab variability.
- Data Interpretation : Correlate 1,5-AG with oxidative stress markers (e.g., urinary 8-OHdG) to assess vascular endothelial dysfunction, a predictor of coronary calcification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
